Technical Documentation Center

2-[3-(Boc-amino)propyloxyl]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[3-(Boc-amino)propyloxyl]aniline

Core Science & Biosynthesis

Foundational

What is 2-[3-(Boc-amino)propyloxyl]aniline used for

Title: Orthogonal Reactivity in Heterobifunctional Linkers: A Technical Guide to 2-[3-(Boc-amino)propyloxyl]aniline in PROTAC and ADC Development Executive Summary As targeted protein degradation (TPD) and antibody-drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Reactivity in Heterobifunctional Linkers: A Technical Guide to 2-[3-(Boc-amino)propyloxyl]aniline in PROTAC and ADC Development

Executive Summary As targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) redefine the landscape of modern pharmacotherapeutics, the architectural precision of the chemical linker has become as critical as the binding warheads themselves. 2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6) is a highly specialized heterobifunctional building block designed to bridge two distinct pharmacophores[1][2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical causality, physicochemical advantages, and self-validating experimental workflows that make this specific linker a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Structural Anatomy & Chemical Causality

The design of 2-[3-(Boc-amino)propyloxyl]aniline is not arbitrary; it is an engineered solution to the complex problem of orthogonal synthesis in bifunctional molecules[3]. The molecule consists of three distinct functional domains, each serving a specific mechanistic purpose:

  • The Aniline Moiety (Aromatic Amine): The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity (pKa ~4.6) compared to an aliphatic amine. This allows it to be selectively coupled to highly activated electrophiles without cross-reactivity.

  • The Ether-Propyl Spacer: Unlike a purely hydrophobic alkyl chain, the ether oxygen acts as a hydrogen-bond acceptor. This subtle modification increases the Topological Polar Surface Area (TPSA), which is critical for modulating the aqueous solubility and mitigating the extreme lipophilicity (LogP) inherent to massive PROTAC molecules[3].

  • The Boc-Protected Aliphatic Amine: The tert-butyloxycarbonyl (Boc) group masks a highly nucleophilic primary aliphatic amine (pKa ~10.5). The Boc group is completely stable under the basic coupling conditions used for the aniline moiety, yet it can be rapidly and cleanly cleaved under acidic conditions to reveal the second attachment point[4].

Physicochemical Properties & Drug Design Rationale

When designing a PROTAC, the linker must maintain a delicate balance to avoid severe violations of Lipinski’s Rule of 5 (bRo5). The properties of 2-[3-(Boc-amino)propyloxyl]aniline are optimized for this purpose[1].

PropertyValueRationale in Drug Design
Molecular Weight 266.34 g/mol [1]Contributes minimal bulk to the overall PROTAC mass, aiding in cellular permeability.
Chemical Formula C14H22N2O3[1]Defines the atomic composition and steric footprint.
TPSA 73.6 Ų[1]The ether and carbamate oxygens improve solvation in aqueous biological media.
Rotatable Bonds 7[1]Provides the exact degree of conformational flexibility required to induce the POI-PROTAC-E3 Ternary Complex[3].
H-Bond Donors 2[1]The primary aniline serves as the donor prior to amidation.
H-Bond Acceptors 4[1]Enhances target-protein surface interactions and solvent hydrogen bonding.

Self-Validating Experimental Protocol: Orthogonal Conjugation

To ensure scientific integrity and reproducibility, the conjugation of 2-[3-(Boc-amino)propyloxyl]aniline must be executed as a self-validating system. The following workflow details the sequential coupling of a Protein of Interest (POI) ligand and an E3 Ligase ligand[5].

Phase 1: Aniline Amidation (Warhead A Conjugation)

Causality: Because anilines are poor nucleophiles, standard coupling reagents (like EDC) are often insufficient. We utilize HATU, a highly active uronium-based reagent, to form a highly reactive 7-aza-HOBt ester intermediate that overcomes the kinetic barrier of the aromatic amine.

  • Reaction: Dissolve Warhead A (1.0 eq) and 2-[3-(Boc-amino)propyloxyl]aniline (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to deprotonate the carboxylic acid, followed by HATU (1.2 eq) at 0°C. Warm to room temperature and stir for 4-12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed successful when the unreacted aniline peak disappears. The Boc group must remain intact; no polymerization should be observed.

Phase 2: Boc Deprotection

Causality: The Boc group is highly labile under acidic conditions[4]. Acidic cleavage generates gaseous byproducts (CO2 and isobutylene), which escape the reaction mixture, thereby driving the reaction thermodynamically to 100% completion.

  • Cleavage: Dissolve the purified Intermediate 1 in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Execution: Stir at room temperature for 1-2 hours.

  • Validation Checkpoint: LC-MS analysis must reveal a mass shift of exactly -100 Da (corresponding to the loss of C5H8O2). This is the definitive signature of successful Boc removal.

Phase 3: Aliphatic Amine Conjugation (Warhead B Conjugation)

Causality: The newly unmasked aliphatic amine is a powerful nucleophile. It will react rapidly with activated esters, allowing for milder coupling conditions.

  • Neutralization: Dissolve Warhead B (1.0 eq) in DMF with DIPEA (4.0 eq) to fully neutralize the TFA salt of Intermediate 2.

  • Coupling: Add Intermediate 2 (1.0 eq) and HATU (1.1 eq). Stir at room temperature for 1-2 hours.

  • Validation Checkpoint: Final HPLC purification should yield a single major peak corresponding to the fully assembled heterobifunctional PROTAC.

Visualizations of Workflows and Pathways

Below are the logical architectures governing the chemical synthesis and the biological mechanism of action enabled by this linker.

OrthogonalCoupling L 2-[3-(Boc-amino) propyloxyl]aniline I1 Intermediate 1 (Boc-Protected) L->I1 HATU, DIPEA (Amidation) W1 Electrophile 1 (POI Ligand) W1->I1 D1 Intermediate 2 (Free Amine) I1->D1 TFA/DCM (Deprotection) P Final PROTAC Molecule D1->P HATU, DIPEA (Amidation) W2 Electrophile 2 (E3 Ligand) W2->P

Caption: Orthogonal conjugation workflow of 2-[3-(Boc-amino)propyloxyl]aniline in PROTAC synthesis.

PROTACPathway PROTAC PROTAC Molecule (Linker-Connected) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruited Ub Polyubiquitination of POI Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Caption: Mechanism of action for targeted protein degradation via PROTAC ternary complex formation.

References

  • Troup, R., Fallan, C., & Baud, M. (2020). "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, 1, 273-312. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

  • Bricelj, A., et al. (2023). "Advancing Design Strategy of PROTACs for Cancer Therapy". National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

Bifunctional Linker Engineering: A Technical Guide to 2-[3-(Boc-amino)propyloxyl]aniline

Executive Summary 2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6), also known as tert-butyl (3-(2-aminophenoxy)propyl)carbamate, is a highly versatile heterobifunctional building block utilized extensively in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6), also known as tert-butyl (3-(2-aminophenoxy)propyl)carbamate, is a highly versatile heterobifunctional building block utilized extensively in modern medicinal chemistry[1]. Structurally characterized by an electron-rich aniline core and a flexible aliphatic propyl chain terminating in a Boc-protected primary amine, this molecule serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted covalent inhibitors. Its primary value lies in its orthogonal reactivity, allowing step-wise, chemoselective conjugation without the risk of cross-polymerization or unwanted side reactions.

Physicochemical Profiling

Understanding the physicochemical properties of linker moieties is critical, as they directly dictate the cell permeability, solubility, and pharmacokinetic profile of the final macromolecule[2]. The incorporation of ether linkages provides a balance of flexibility and polarity, which is essential for PROTACs to populate folded conformations stabilized by intramolecular interactions in apolar environments[3].

Table 1: Physicochemical Properties of 2-[3-(Boc-amino)propyloxyl]aniline [1]

PropertyValue
Chemical Name 2-[3-(Boc-amino)propyloxyl]aniline
Synonyms tert-butyl (3-(2-aminophenoxy)propyl)carbamate
CAS Number 1175649-65-6
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Topological Polar Surface Area (TPSA) 73.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 7

Structural Anatomy & Orthogonal Reactivity

The strategic brilliance of 2-[3-(Boc-amino)propyloxyl]aniline lies in its dual nitrogen centers, which possess vastly different electronic properties and steric environments:

  • The Aniline Nitrogen (Primary Aromatic Amine): The lone pair of electrons on this nitrogen is delocalized into the aromatic ring. This significantly lowers its pKa and reduces its nucleophilicity compared to an aliphatic amine. It generally requires strong electrophilic activation (e.g., HATU-activated carboxylic acids) to form an amide bond.

  • The Boc-Protected Aliphatic Amine: In its deprotected state, a primary aliphatic amine is highly nucleophilic. By masking it with a tert-butyloxycarbonyl (Boc) group, the molecule is rendered inert to electrophiles during the initial aniline conjugation.

Causality in Workflow: If both amines were unprotected, electrophiles would preferentially attack the aliphatic amine due to its higher nucleophilicity. The Boc group flips this paradigm, forcing the initial reaction at the aniline. Once the aniline is converted to an amide (further reducing its nucleophilicity to near-zero), the Boc group is cleaved with acid, revealing the aliphatic amine for the secondary conjugation.

Orthogonal Start 2-[3-(Boc-amino)propyloxyl]aniline Step1 Aniline Conjugation (e.g., HATU, E3 Ligand) Start->Step1 Chemoselective Amidation Step2 Boc Deprotection (TFA/DCM, 1:1) Step1->Step2 Acidic Cleavage Step3 Aliphatic Amine Conjugation (POI Warhead) Step2->Step3 Free Primary Amine Final Fully Assembled PROTAC Step3->Final Electrophilic Conjugation

Fig 1: Orthogonal reactivity workflow for bifunctional linker assembly.

De Novo Synthesis of the Building Block

For researchers requiring scale-up, the synthesis of 2-[3-(Boc-amino)propyloxyl]aniline is achieved via a robust two-step sequence starting from commercially available 2-nitrophenol.

Synthesis A 2-Nitrophenol + Boc-NH-Pr-Br B Intermediate Nitro-Ether A->B K2CO3, DMF 80°C (SN2) C Target Molecule 1175649-65-6 B->C H2, Pd/C EtOH (Reduction)

Fig 2: De novo synthesis of 2-[3-(Boc-amino)propyloxyl]aniline via SN2 and reduction.

Step 1: Williamson Ether Synthesis 2-Nitrophenol is reacted with 3-(Boc-amino)propyl bromide. Potassium carbonate (K₂CO₃) is utilized as a base in a polar aprotic solvent (DMF) at 80°C. Mechanistic Insight: The choice of 2-nitrophenol over 2-aminophenol is deliberate. The strong electron-withdrawing nitro group increases the acidity of the phenol, ensuring quantitative deprotonation by K₂CO₃. Furthermore, it prevents competitive N-alkylation, which would occur if 2-aminophenol were used.

Step 2: Nitro Reduction The resulting tert-butyl (3-(2-nitrophenoxy)propyl)carbamate undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to yield the final aniline. Mechanistic Insight: Palladium on carbon under a hydrogen atmosphere selectively reduces the nitro group to a primary amine without cleaving the ether linkage or the acid-labile Boc group.

Validated Experimental Protocols

The following protocols represent self-validating systems for utilizing this linker in PROTAC or ADC assembly.

Protocol A: Chemoselective Amide Coupling at the Aniline

Objective: Conjugate an E3 ligase ligand (bearing a free carboxylic acid) to the aniline core.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir for 10 minutes at room temperature. Rationale: HATU is mandatory here. Anilines are weak nucleophiles; standard carbodiimides (EDC/DCC) often result in sluggish kinetics and low yields.

  • Coupling: Add 2-[3-(Boc-amino)propyloxyl]aniline (1.0 equiv) to the activated ester solution. Stir at 40°C for 4-12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the unreacted aniline mass disappears. The product will show [M+H]⁺ corresponding to the newly formed amide.

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Boc Cleavage and Terminal Conjugation

Objective: Unmask the aliphatic amine and conjugate the Protein of Interest (POI) warhead.

  • Deprotection: Dissolve the purified intermediate from Protocol A in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Rationale: The acid-labile Boc group decomposes into isobutylene gas and carbon dioxide, driving the reaction to absolute completion via Le Chatelier's principle.

  • Validation: ¹H NMR of an evaporated aliquot will show the complete disappearance of the highly integrated 9H singlet at ~1.4 ppm.

  • Neutralization & Secondary Coupling: Concentrate the reaction mixture in vacuo to remove all TFA. Redissolve the resulting amine-TFA salt in DMF. Add the POI warhead (bearing an electrophile, e.g., an activated ester or sulfonyl chloride) and an excess of DIPEA (5.0 equiv) to neutralize the residual TFA and drive the secondary conjugation.

Impact on PROTAC Design

The linker is not merely a passive spacer; it actively dictates the therapeutic viability of the PROTAC[4]. The incorporation of the ether oxygen in 2-[3-(Boc-amino)propyloxyl]aniline introduces a hydrogen bond acceptor that can favorably interact with solvent or target proteins. Furthermore, the 3-carbon aliphatic chain provides a specific degree of rotational freedom. Studies have demonstrated that linker flexibility and the ability to adopt folded, low-polar-surface-area conformations in apolar environments are directly correlated with enhanced cell membrane permeability and oral bioavailability[3],[5].

Sources

Foundational

Technical Whitepaper: Scalable Synthesis Pathway for 2-[3-(Boc-amino)propyloxyl]aniline

Executive Summary The compound 2-[3-(Boc-amino)propyloxyl]aniline is a highly versatile bifunctional building block frequently utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors, PROTAC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(Boc-amino)propyloxyl]aniline is a highly versatile bifunctional building block frequently utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors, PROTAC linkers, and targeted covalent inhibitors. This whitepaper outlines a robust, two-step synthetic pathway designed for high yield, chemoselectivity, and scalability. By prioritizing self-validating experimental protocols, this guide ensures that researchers can confidently execute and monitor the synthesis without relying on guesswork.

Molecular Profiling & Strategic Rationale

Before initiating the synthesis, it is critical to understand the physicochemical parameters of the target molecule[1]. The presence of both a nucleophilic aniline and a Boc-protected primary amine makes this compound a valuable orthogonal linker.

Table 1: Physicochemical Properties of 2-[3-(Boc-amino)propyloxyl]aniline

PropertyValue
Chemical Name tert-butyl (3-(2-aminophenoxy)propyl)carbamate
CAS Registry Number 1175649-65-6
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Target [M+H]⁺ (LC-MS) 267.2 m/z
Topological Polar Surface Area 73.6 Ų
Mechanistic Rationale

Attempting to directly alkylate 2-aminophenol is fraught with chemoselectivity issues, as the nucleophilic aniline nitrogen readily competes with the phenolic oxygen, leading to unwanted N-alkylation or N,O-dialkylation. To circumvent this, our strategy employs 2-nitrophenol as the starting material. The strong electron-withdrawing nature of the nitro group renders the phenoxide highly stable and selective for O-alkylation.

Furthermore, the primary amine on the alkylating agent must be masked. The tert-butyloxycarbonyl (Boc) group is strategically selected because of its exceptional stability under both the basic conditions of the etherification and the neutral catalytic hydrogenation required later in the sequence, as documented in standard protective group literature ().

Retrosynthetic Architecture

The retrosynthetic logic breaks the target down into widely available, cost-effective starting materials via a highly reliable nitro-reduction and Williamson ether synthesis sequence.

Retrosynthesis Target 2-[3-(Boc-amino)propyloxyl]aniline (Target Molecule) Intermediate tert-butyl (3-(2-nitrophenoxy)propyl)carbamate (Nitro Intermediate) Target->Intermediate Nitro Reduction (Retrosynthetic step) Reagent1 2-Nitrophenol (Starting Material) Intermediate->Reagent1 Williamson Ether Synthesis Reagent2 3-(Boc-amino)propyl bromide (Alkylating Agent) Intermediate->Reagent2

Figure 1: Retrosynthetic pathway for 2-[3-(Boc-amino)propyloxyl]aniline.

Step-by-Step Validated Methodologies

The following protocols are designed as self-validating systems . Each step contains built-in physical or analytical feedback loops to confirm success before proceeding.

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Form the ether linkage while preserving the Boc-protected amine.

Procedure:

  • Charge a flame-dried round-bottom flask with 2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes.

  • Add 3-(Boc-amino)propyl bromide (1.1 equiv, 11 mmol) dropwise to the reaction mixture.

  • Elevate the temperature to 80 °C and stir for 12 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Expertise & Causality: K₂CO₃ (pKa ~10.3) is explicitly chosen over stronger bases like NaH. While NaH would rapidly deprotonate the phenol, it also significantly increases the risk of promoting an E2 elimination on the primary alkyl bromide. The 15-minute pre-stirring step is a visual self-validation checkpoint: the solution will turn a deep, vibrant orange/yellow, confirming the successful formation of the highly nucleophilic phenoxide ion. For foundational mechanistic insights into this transformation, refer to .

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Chemoselective reduction of the nitroarene to an aniline without Boc cleavage.

Procedure:

  • Dissolve the purified intermediate, tert-butyl (3-(2-nitrophenoxy)propyl)carbamate (1.0 equiv, 8 mmol), in HPLC-grade Methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a steady stream of nitrogen. (Caution: Pd/C is highly pyrophoric when dry; nitrogen blanketing is mandatory).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Repeat this purge cycle three times.

  • Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the target aniline.

Expertise & Causality: Methanol is selected as the solvent due to its high hydrogen solubility, which accelerates the multi-step reduction of the nitro group. We utilize heterogeneous Pd/C under atmospheric H₂ pressure rather than dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions risk premature cleavage of the acid-sensitive Boc group. The atmospheric pressure is sufficient for this transformation and prevents over-reduction of the aromatic ring, a standard validated by process chemistry literature ().

Workflow Step1 Step 1: Alkylation Reagents: K2CO3, DMF Temp: 80°C, 12h Workup1 Workup 1 Extraction: EtOAc/H2O Wash: Brine Dry: Na2SO4 Step1->Workup1 Purify1 Purification 1 Column Chromatography Hexane:EtOAc (3:1) Workup1->Purify1 Step2 Step 2: Hydrogenation Reagents: 10% Pd/C, H2 (1 atm) Solvent: MeOH, RT, 4h Purify1->Step2 Workup2 Workup 2 Filtration through Celite Concentration in vacuo Step2->Workup2 Product Product Workup2->Product

Figure 2: Two-step experimental workflow with integrated workup stages.

In-Process Controls (IPC) & Analytics

To guarantee the trustworthiness of the synthesis, analytical gates must be passed before transitioning between steps. Table 2 summarizes the quantitative and qualitative metrics required to validate the workflow.

Table 2: IPC and Quality Control Parameters

StepAnalytical TechniqueTarget ObservationCorrective Action / Limit
1. Alkylation TLC (Hexane:EtOAc 2:1)Disappearance of 2-nitrophenol (R_f ~0.6)If present after 12h, add 0.1 eq KI to catalyze via Finkelstein reaction.
1. Alkylation LC-MS (ESI+)Emergence of intermediate m/z 297.1 [M+H]⁺Proceed to aqueous workup once starting material peak is <2%.
2. Reduction H₂ Uptake MonitoringComplete cessation of H₂ consumptionFlush reactor with N₂ immediately to prevent side reactions.
2. Reduction LC-MS (ESI+)Clean shift from m/z 297.1 to 267.2 [M+H]⁺Filter catalyst through Celite; do not leave product on active Pd/C.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons. URL: [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". John Wiley & Sons. URL: [Link]

  • Kadam, et al. "Catalytic Hydrogenation of Nitro Compounds". Organic Process Research & Development. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-[3-(Boc-amino)propyloxyl]aniline: A Key Bifunctional Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 2-[3-(Boc-amino)propyloxyl]aniline, also known as tert-butyl (3-(2-aminophenoxy)propyl)carbamate, is a key bifunctional molecule increasingly utili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[3-(Boc-amino)propyloxyl]aniline, also known as tert-butyl (3-(2-aminophenoxy)propyl)carbamate, is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry. Its unique structure, featuring a reactive primary aniline, a flexible propyloxy linker, and a readily deprotectable Boc-protected amine, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, and applications, with a particular focus on its role as a versatile linker in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of Bifunctional Linkers

Modern drug discovery has witnessed a paradigm shift towards highly targeted therapeutic modalities.[1] Molecules that can simultaneously engage with multiple biological targets or entities are at the forefront of this revolution. Bifunctional linkers are the linchpins of these sophisticated strategies, providing a covalent bridge between two distinct chemical moieties.[2] 2-[3-(Boc-amino)propyloxyl]aniline emerges as a strategically designed linker, offering a combination of features that are highly desirable for the construction of complex drug candidates.

The aniline functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.[3] The Boc-protected amine provides a stable, yet easily removable, handle for sequential chemical modifications, a cornerstone of modern organic synthesis.[4] The propyloxy chain offers a flexible spacer to optimally position the two ends of the molecule for biological activity.

Physicochemical Properties

While extensive experimental data for 2-[3-(Boc-amino)propyloxyl]aniline is not widely available in the public domain, its key physicochemical properties can be summarized based on available data and computational predictions.

PropertyValueSource
CAS Number 1175649-65-6[5]
Molecular Formula C₁₄H₂₂N₂O₃[5]
Molecular Weight 266.34 g/mol [5]
Appearance Predicted: Powder[6]
Predicted pKa 12.61 ± 0.46[5]
Predicted XLogP3-AA 2.3[5]

Synthesis and Chemical Reactivity

The synthesis of 2-[3-(Boc-amino)propyloxyl]aniline typically involves a two-step process: protection of a suitable precursor followed by a nucleophilic substitution reaction. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ether Synthesis 3-bromopropan-1-amine 3-Bromopropan-1-amine tert-butyl_bromo tert-butyl (3-bromopropyl)carbamate 3-bromopropan-1-amine->tert-butyl_bromo Boc_Anhydride Boc₂O, Et₃N, CH₂Cl₂ Final_Product 2-[3-(Boc-amino)propyloxyl]aniline tert-butyl_bromo->Final_Product 2-aminophenol 2-Aminophenol 2-aminophenol->Final_Product Base Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: General synthetic workflow for 2-[3-(Boc-amino)propyloxyl]aniline.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on the synthesis of analogous compounds.[7] Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of tert-butyl (3-bromopropyl)carbamate

  • To a solution of 3-bromopropylamine hydrobromide (1 equivalent) in dichloromethane (CH₂Cl₂), add triethylamine (1.1 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in CH₂Cl₂ to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the organic layer sequentially with 1 M sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield tert-butyl (3-bromopropyl)carbamate.

Step 2: Synthesis of 2-[3-(Boc-amino)propyloxyl]aniline

  • To a solution of 2-aminophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add tert-butyl (3-bromopropyl)carbamate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-[3-(Boc-amino)propyloxyl]aniline.

Key Chemical Transformations

The utility of 2-[3-(Boc-amino)propyloxyl]aniline lies in the differential reactivity of its two amino groups.

Reactivity_Diagram Start 2-[3-(Boc-amino)propyloxyl]aniline Aniline_Reaction Aniline Reactivity (Acylation, Alkylation, etc.) Start->Aniline_Reaction Electrophile Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Boc_Deprotection Acid Intermediate_1 Aniline-Modified Intermediate Aniline_Reaction->Intermediate_1 Intermediate_2 Free Propylamine Intermediate Boc_Deprotection->Intermediate_2 Final_Conjugate_1 Final Conjugate Boc_Deprotection->Final_Conjugate_1 Further Modification Intermediate_1->Boc_Deprotection Acid Final_Conjugate_2 Final Conjugate Intermediate_2->Final_Conjugate_2 Electrophile PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker 2-[3-(amino)propyloxyl]aniline (after modification) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: Schematic of a PROTAC incorporating the 2-[3-(amino)propyloxyl]aniline linker.

The aniline moiety can be functionalized to attach to a POI ligand, while the deprotected primary amine can be coupled to an E3 ligase ligand. The propyloxy chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-[3-(Boc-amino)propyloxyl]aniline is not readily available, safety precautions should be based on the known hazards of its constituent functional groups and similar compounds. [8]

  • Hazard Classification: Based on related compounds, it should be treated as a potential skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.

Conclusion

2-[3-(Boc-amino)propyloxyl]aniline is a strategically designed bifunctional linker with significant potential in modern drug discovery. Its unique combination of a reactive aniline, a flexible linker, and a versatile Boc-protected amine provides a powerful tool for the synthesis of complex, targeted therapeutics. As the field of targeted protein degradation and other advanced therapeutic modalities continues to expand, the utility of such well-defined linkers will undoubtedly grow, making 2-[3-(Boc-amino)propyloxyl]aniline a valuable asset for medicinal chemists and drug development professionals.

References

  • Capotchem. (2026). MSDS of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • INCHEE. (n.d.). News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(aminooxy)propylcarbamate. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 61(5), 505-514. [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Knez, D., & Co-authors. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 159-177. [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 1-20. [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]

  • Knez, D., & Co-authors. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 159-177. [Link]

  • UCLA. (n.d.). NMR Chart. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 2-[3-(Boc-amino)propyloxyl]aniline as a Bifunctional Linker in Advanced Drug Conjugates

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The design and selection of chemical linkers are of paramount importance in the development of targeted therapeutics such as Antibod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The design and selection of chemical linkers are of paramount importance in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's structure dictates the stability, solubility, and release mechanism of the payload, thereby directly influencing the overall efficacy and safety profile of the conjugate. This guide provides a comprehensive technical overview of 2-[3-(Boc-amino)propyloxyl]aniline, a heterobifunctional linker featuring a stable alkyl ether chain, a nucleophilic aniline moiety, and a selectively deprotectable Boc-protected amine. We will delve into its chemical properties, a robust synthetic pathway, and its strategic application in the construction of advanced drug conjugates, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Critical Role of the Linker

The "magic bullet" concept, envisioned by Paul Ehrlich over a century ago, has found its modern realization in targeted therapies like ADCs and PROTACs.[1] ADCs combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, while PROTACs utilize the cell's own ubiquitin-proteasome system to degrade specific proteins of interest.[1][2] The success of these modalities is critically dependent on the linker that connects the targeting moiety to the active payload.[][] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet allow for efficient cleavage and payload activation at the target site.[5][6]

2-[3-(Boc-amino)propyloxyl]aniline emerges as a valuable tool in the drug development arsenal, offering a unique combination of stability and synthetic versatility. Its core structure comprises three key functional elements:

  • An Aniline Functional Group: This aromatic amine serves as a versatile handle for conjugation to payloads, often through the formation of stable amide, urea, or carbamate bonds.

  • An Alkyl Ether Linkage: Ether bonds are known for their high chemical stability, being generally resistant to enzymatic cleavage in human plasma, which is a significant advantage over more labile ester or carbonate linkages.[7] This inherent stability minimizes premature drug release, potentially widening the therapeutic window.[7]

  • A Boc-Protected Propylamine: The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily removable mask for a primary amine.[][9] This enables a sequential and controlled conjugation strategy, where the aniline is first coupled to a payload, followed by deprotection of the Boc group to reveal a primary amine ready for conjugation to the targeting moiety (e.g., an antibody or an E3 ligase ligand).[2]

This guide will provide a detailed exploration of the synthesis and application of this promising linker.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a linker is essential for its effective implementation.

PropertyValueSource
CAS Number 1175649-65-6[10]
Molecular Formula C14H22N2O3[10]
Molecular Weight 266.34 g/mol [10]
XLogP3-AA 2.3[10]
Rotatable Bond Count 7[10]

The structure of 2-[3-(Boc-amino)propyloxyl]aniline, with its combination of a hydrophobic aromatic ring and a more flexible, Boc-protected aminoalkyl chain, provides a balance that can be crucial for the overall solubility and pharmacokinetic properties of the final conjugate.

Synthesis of 2-[3-(Boc-amino)propyloxyl]aniline: A Step-by-Step Protocol

The synthesis of 2-[3-(Boc-amino)propyloxyl]aniline can be achieved through a reliable, multi-step process. The following protocol is a representative method based on well-established organic chemistry principles.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Ether Formation (Williamson Ether Synthesis) cluster_2 Step 3: Nitro Group Reduction A 1,3-Diaminopropane C tert-Butyl (3-aminopropyl)carbamate A->C DCM, 0°C to RT B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl (3-((2-nitrophenyl)amino)propyl)carbamate C->E K2CO3, DMF D 2-Fluoronitrobenzene D->E F 2-[3-(Boc-amino)propyloxyl]aniline E->F H2, Pd/C, Methanol

Caption: Synthetic pathway for 2-[3-(Boc-amino)propyloxyl]aniline.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate

This initial step involves the selective mono-protection of one of the amino groups of 1,3-diaminopropane.

  • Reaction Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise over 1 hour.[11]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[11]

  • Work-up and Purification: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[11]

Causality: Using a large excess of the diamine statistically favors the formation of the mono-Boc protected product over the di-Boc protected byproduct.

Step 2: Synthesis of tert-Butyl (3-((2-nitrophenyl)amino)propyl)carbamate

This step forms the crucial ether linkage via a nucleophilic aromatic substitution reaction.

  • Reaction Setup: Dissolve tert-butyl (3-aminopropyl)carbamate (1 equivalent) and 2-fluoronitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Add potassium carbonate (K2CO3, 2-3 equivalents) to the solution and heat the mixture at 80-100 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography.

Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing the amino group of the protected diamine to displace the fluoride.

Step 3: Synthesis of 2-[3-(Boc-amino)propyloxyl]aniline

The final step is the reduction of the nitro group to the desired aniline.

  • Reaction Setup: Dissolve the product from Step 2 in methanol or ethanol.

  • Reaction Conditions: Add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the final product, 2-[3-(Boc-amino)propyloxyl]aniline.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.

Application in Drug Conjugate Synthesis

The bifunctional nature of 2-[3-(Boc-amino)propyloxyl]aniline makes it an ideal linker for the sequential assembly of complex bioconjugates like ADCs and PROTACs.

General Workflow for Conjugate Synthesis

G cluster_0 Step A: Payload Conjugation cluster_1 Step B: Boc Deprotection cluster_2 Step C: Targeting Moiety Conjugation A 2-[3-(Boc-amino)propyloxyl]aniline C Payload-Linker-NHBoc A->C EDCI, HOBt, DMF B Payload-COOH B->C D Payload-Linker-NH2 C->D TFA, DCM F Final Conjugate (e.g., ADC, PROTAC) D->F Conjugation Chemistry E Targeting Moiety (e.g., Antibody, E3 Ligase Ligand) E->F

Caption: General workflow for ADC or PROTAC synthesis.

Protocol for Payload Conjugation and Deprotection

Part A: Amide Bond Formation with a Carboxyl-Containing Payload

  • Activation of Payload: Dissolve the payload containing a carboxylic acid (1 equivalent) in anhydrous DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add a solution of 2-[3-(Boc-amino)propyloxyl]aniline (1.1 equivalents) in DMF to the activated payload solution. Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting Boc-protected payload-linker conjugate by reverse-phase HPLC.

Causality: The use of coupling agents like EDCI/HOBt facilitates the formation of a stable amide bond between the aniline nitrogen of the linker and the carboxylic acid of the payload with high efficiency and minimal side reactions.

Part B: Boc Deprotection

  • Deprotection Reaction: Dissolve the purified Boc-protected conjugate from Part A in DCM. Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[2]

  • Reaction Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by LC-MS until complete consumption of the starting material.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The resulting amine-TFA salt can often be used directly in the next step.[2]

Causality: Strong acids like TFA cleave the tert-butyl carbamate to release the primary amine and gaseous byproducts (isobutylene and CO2), providing a clean and efficient deprotection step.

Part C: Conjugation to Targeting Moieties

The newly exposed primary amine on the payload-linker construct can be conjugated to a targeting moiety using various established bioconjugation techniques.

  • For ADCs: The amine can be reacted with an activated ester (e.g., an NHS ester) on the antibody, or it can be used in enzyme-mediated conjugation methods, for instance with transglutaminase.[12][]

  • For PROTACs: The amine can be coupled to a carboxylic acid on the E3 ligase ligand using standard peptide coupling conditions, similar to Part A.[2]

The Advantage of the Ether Linkage: Enhanced Stability

A critical feature of 2-[3-(Boc-amino)propyloxyl]aniline is its alkyl ether bond. In the context of ADCs, linker stability in systemic circulation is a key determinant of the therapeutic index.[] Premature release of the cytotoxic payload can lead to severe off-target toxicity.

Linker TypeCleavage MechanismPlasma StabilityReference
Hydrazone Acid HydrolysisModerate to Low[14]
Carbonate Acid HydrolysisModerate[6]
Disulfide Reduction (by Glutathione)Variable[14]
Peptide (e.g., Val-Cit) Enzymatic (Cathepsin B)High[14]
Alkyl Ether Generally Non-cleavableVery High [7]

As shown in the table, alkyl ether linkers exhibit superior stability compared to many cleavable linkers. While this particular linker is designed to be non-cleavable in the traditional sense, the final payload release in an ADC context would rely on the degradation of the antibody itself within the lysosome of the target cell. This non-cleavable strategy can offer a more controlled release profile and reduce the risk of bystander effects.[5]

Conclusion and Future Perspectives

2-[3-(Boc-amino)propyloxyl]aniline represents a highly valuable and versatile chemical tool for the construction of advanced drug conjugates. Its key attributes—a stable ether linkage, an activatable aniline group, and an orthogonally protected amine—provide a robust platform for the synthesis of well-defined and stable ADCs and PROTACs. The step-by-step synthetic and conjugation protocols provided in this guide, grounded in established chemical principles, offer a practical framework for researchers in the field.

Future work in this area may involve the development of derivatives of this linker with modified properties, such as the incorporation of polyethylene glycol (PEG) chains to enhance solubility and modulate pharmacokinetic profiles, or the introduction of different reactive handles to enable alternative conjugation chemistries. The continued refinement of such linker technologies will be a crucial driver in the development of the next generation of highly effective and safe targeted therapies.

References

  • Yang, J., Pan, S. C., & List, B. (Year). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology.
  • BenchChem. (2025).
  • Li, X., et al. (2020). Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery.
  • WuXi AppTec. (2026).
  • Organic Syntheses Procedure. (n.d.). Synthesis of tert-butyl (1S,2S)
  • Li, X., et al. (2020). Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery.
  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
  • BenchChem. (2025). A Comparative Analysis of Linkers for Drug Delivery Systems.
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Guidechem. (n.d.). 2-[3-(Boc-aMino)propyloxyl]aniline 1175649-65-6 wiki.
  • BOC Sciences. (n.d.). How ADC Linkers Affect Drug Delivery and Targeting Selectivity?
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology.
  • BOC-Amino Acids Manufacturers & Suppliers. (n.d.).
  • CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)
  • St. Amant, A. H., et al. (2020).
  • BenchChem. (2025). Application Note: Step-by-Step Synthesis of a BET-Degrading PROTAC Using a Boc-Protected PEG Linker.
  • Conilh, L., et al. (2021). Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries. Chemical Science.
  • Maple, H. J., & Westwood, N. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry.
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine.
  • BOC Sciences. (n.d.).
  • China 3303-84-2 Boc-β-Ala-OH manufacturer. (n.d.).
  • Chari, R. V. J. (2016). Linker Design for Antibody–Drug Conjugates.
  • BOC Sciences. (n.d.). PROTAC Linker.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC)
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Sciclix. (n.d.). 1.2.
  • Odan, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen.
  • Agarwal, P., & Bertozzi, C. R. (2014). The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition.
  • Shchegravina, E. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Spectrum Chemical. (n.d.).
  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

Sources

Exploratory

Engineering Precision: An In-Depth Guide to Aniline-Based Bifunctional Linkers in Bioconjugation

Introduction In the rapidly evolving landscape of targeted therapeutics, the linker is no longer a passive structural tether; it is an active pharmacological determinant. Among the diverse chemical spaces explored for bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly evolving landscape of targeted therapeutics, the linker is no longer a passive structural tether; it is an active pharmacological determinant. Among the diverse chemical spaces explored for bioconjugation, aniline-based bifunctional linkers have emerged as foundational components in both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The unique electronic and steric properties of the aniline moiety—specifically its modulated basicity, nucleophilicity, and capacity for resonance stabilization—enable precise control over drug release kinetics and target engagement. This technical guide explores the mechanistic causality, comparative advantages, and validated synthetic protocols for deploying aniline-based linkers in modern drug development.

Mechanistic Foundations: The Dual Modalities of Aniline Linkers

Aniline-based architectures primarily serve two distinct functions depending on the therapeutic modality: acting as an electronic trigger for self-immolation in ADCs, and serving as an optimal attachment vector for E3 ligase recruitment in PROTACs.

ADCs and the PABA Self-Immolative Cascade

In ADCs, direct conjugation of a bulky payload to a cleavable peptide often results in severe steric hindrance, preventing lysosomal proteases (e.g., Cathepsin B) from accessing the cleavage site. The para-aminobenzyl alcohol (PABA) group solves this by acting as a self-immolative spacer[1].

The mechanism relies on the unique electronic properties of the aniline group. The aniline nitrogen is coupled to a dipeptide (typically Val-Cit) via an amide bond, while the benzylic alcohol is linked to the payload via a carbamate. Upon enzymatic hydrolysis of the amide bond, the electron-donating free aniline nitrogen is unmasked. This triggers a spontaneous 1,6-elimination cascade, driving the electrons through the aromatic ring to extrude carbon dioxide, a reactive para-azaquinone methide, and the fully active, unmodified payload[2].

PROTACs and CRBN Recruitment via Aniline Derivatization

For PROTACs targeting the Cereblon (CRBN) E3 ligase, immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide are the gold standard ligands. These molecules possess an intrinsic aniline ring. Derivatization at this aniline nitrogen (via alkylation, reductive amination, or amidation) provides an ideal vector for linker attachment[3].

Crucially, the aniline nitrogen exhibits significantly reduced basicity compared to aliphatic amines (such as piperidine linkers). This reduced basicity prevents the PROTAC from becoming protonated and trapped within the acidic environment of lysosomes, thereby vastly improving the molecule's cytosolic permeability and overall pharmacokinetic profile[4]. Furthermore, functionalization at the aniline site projects the linker away from the glutarimide ring, ensuring that the critical hydrogen-bonding interactions within the tri-tryptophan pocket of CRBN remain unperturbed[3].

Pathway & Workflow Visualizations

The following diagrams illustrate the logical flow of the two primary mechanisms governed by aniline-based linkers.

PABA_Mechanism A Intact ADC (Val-Cit-PABA-Payload) B Cathepsin B Cleavage A->B Endocytosis C Free Aniline Intermediate B->C Amide Hydrolysis D 1,6-Elimination Cascade C->D Spontaneous E Free Payload + Azaquinone Methide D->E CO2 Release

Fig 1: Cathepsin B-mediated cleavage and 1,6-elimination cascade of PABA linkers.

PROTAC_Mechanism P Aniline-Linked PROTAC (POI Ligand - Linker - CRBN Ligand) T Ternary Complex (POI : PROTAC : CRBN E3) P->T Target Engagement U Polyubiquitination of POI T->U E2 Ligase Transfer D Proteasomal Degradation U->D 26S Proteasome D->P PROTAC Recycling

Fig 2: Catalytic cycle of aniline-linked PROTACs mediating targeted protein degradation.

Quantitative Profiling of Linker Architectures

To guide rational design, the following table summarizes the physicochemical and functional differences between standard linker classes and aniline-based systems.

Linker ArchitecturePrimary ModalityCleavage / Release MechanismKey Pharmacological AdvantagepKa / Basicity Profile
Aliphatic / PEG General BioconjugationNon-cleavable (requires complete mAb degradation)High systemic stability; simple synthesis.High (Aliphatic amines prone to protonation)
Val-Cit-PABA (Aniline) ADCsCathepsin B hydrolysis followed by 1,6-eliminationTraceless payload release; prevents steric hindrance at enzyme site.Low (Aniline nitrogen is resonance stabilized)
Lenalidomide-Alkyl (Aniline) PROTACsCatalytic ternary complex formation (No cleavage)Prevents lysosomal trapping; maintains CRBN binding affinity.Low (Reduced basicity vs. piperidine linkers)
Disulfide ADCs / NanocarriersGlutathione-mediated reductionExploits intracellular reducing environment.N/A

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure researchers understand why specific reagents are chosen, preventing common points of failure in complex bioconjugation synthesis.

Protocol A: Synthesis of Cathepsin-Cleavable Val-Cit-PABA Construct

This protocol describes the synthesis of the critical intermediate for ADC linker-payloads.

Causality Check: Older methodologies utilized EEDQ for the coupling of the dipeptide to the aniline. However, EEDQ frequently causes epimerization of the citrulline stereocenter, yielding a complex mixture of diastereomers. By substituting EEDQ with HATU, rapid activation is achieved, preserving the stereochemical integrity of the dipeptide and boosting yields[2].

  • Dipeptide Activation: Dissolve Fmoc-Val-Cit-OH (1.0 eq) and para-aminobenzyl alcohol (PABA) (1.2 eq) in anhydrous DMF under an inert argon atmosphere.

  • Coupling: Add HATU (1.2 eq) followed by dropwise addition of DIPEA (2.0 eq) at 0°C. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting dipeptide. The use of HATU should yield a single diastereomeric peak on LC-MS[2].

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate Fmoc-Val-Cit-PABA-OH.

  • Activation for Payload: React the benzylic alcohol with bis(4-nitrophenyl) carbonate (bis-PNP) and DIPEA in DMF to form the activated carbonate, which is now primed for reaction with an amine-containing payload (e.g., MMAE) to form the final carbamate linkage[1].

Protocol B: Chemoselective Aniline Alkylation for CRBN PROTACs

This protocol details the attachment of an aliphatic linker to the aniline nitrogen of lenalidomide.

Causality Check: The glutarimide moiety of lenalidomide is highly susceptible to base-catalyzed hydrolysis and ring-opening. Therefore, harsh basic alkylation conditions (e.g., NaH, strong heating) must be avoided. Reductive amination or mild C(sp3)-N cross-coupling is utilized to ensure the survival of the CRBN-binding pharmacophore[3][4].

  • Reagent Preparation: Dissolve lenalidomide (1.0 eq) and the desired aldehyde-terminated PEG/aliphatic linker (1.1 eq) in a mixture of anhydrous DCE/MeOH (1:1 v/v).

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the aldehyde and promote imine formation. Stir for 1 hour at room temperature.

  • Mild Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture. Why NaBH(OAc)3? It is a mild reducing agent that selectively reduces the imine intermediate without reducing the carbonyls of the sensitive glutarimide ring[3].

  • Validation (NMR): Following aqueous workup and purification, perform 1H-NMR. The preservation of the broad singlet at ~11 ppm confirms that the glutarimide imide proton remains intact.

  • Final Assembly: The opposite end of the linker (e.g., an azide, alkyne, or NHS ester) can now be conjugated to the Protein of Interest (POI) ligand via standard click chemistry or amide coupling to yield the final PROTAC[4].

Sources

Foundational

Strategic Utilization of Boc-Protected Anilines in Advanced Organic Synthesis

Executive Summary In medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the functionalization of aromatic amines (anilines) presents unique challenges. Anilines are highly susceptible to un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the functionalization of aromatic amines (anilines) presents unique challenges. Anilines are highly susceptible to unwanted oxidation and unselective electrophilic aromatic substitution. The installation of a tert-butyloxycarbonyl (Boc) protecting group mitigates these issues by dampening nitrogen nucleophilicity. More importantly, the N-Boc group serves as a powerful Directing Metalation Group (DMG), unlocking highly regioselective carbon-carbon and carbon-heteroatom bond formations via Directed Ortho Metalation (DoM). This whitepaper details the mechanistic causality, validated protocols, and quantitative parameters governing the lifecycle of Boc-protected anilines.

Mechanistic Principles of Aniline Protection

Unlike aliphatic amines, the nitrogen lone pair of an aniline is delocalized into the aromatic π-system, significantly reducing its nucleophilicity. Consequently, treating anilines with di-tert-butyl dicarbonate (Boc₂O) in the absence of a catalyst often results in sluggish or negligible conversion.

To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst 1[1]. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. The weakly nucleophilic aniline can then efficiently attack this activated species, transferring the Boc group and regenerating the DMAP catalyst. For extremely electron-deficient anilines, strong bases like NaHMDS may be required to force the reaction by pre-forming the anilide anion [[2]](2].

DMAP_Mechanism Boc2O Boc2O ActiveBoc Reactive N-Boc-pyridinium Boc2O->ActiveBoc DMAP attack DMAP DMAP Catalyst DMAP->ActiveBoc Product N-Boc-Aniline ActiveBoc->Product Nucleophilic attack Aniline Aniline (Ar-NH2) Aniline->Product Product->DMAP Catalyst regeneration

DMAP-catalyzed nucleophilic activation pathway for aniline Boc protection.

Protocol 1: DMAP-Catalyzed N-Boc Protection of Aniline

Self-Validation Metric: Complete disappearance of the starting material via TLC (UV detection, 254 nm).

  • Preparation: Dissolve the aniline derivative (10.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) under an inert argon atmosphere.

  • Activation: Add Boc₂O (11.0 mmol, 1.1 eq) in one portion.

  • Catalysis: Add DMAP (1.0 mmol, 0.1 eq). Causality Note: The catalytic amount prevents excessive formation of di-Boc protected byproducts.

  • Reaction: Stir at ambient temperature (20–25 °C) for 2–12 hours, monitoring by TLC.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP) and brine, dry over Na₂SO₄, and concentrate.

The DoM Paradigm: Directed Ortho Metalation

The most strategic application of the N-Boc group on an aromatic ring is its use as a Directing Metalation Group (DMG) 3[3]. Pioneered largely by Victor Snieckus, this methodology allows for the regiospecific functionalization of the aromatic ring 4[4].

When treated with a strong alkyllithium base, the acidic carbamate N-H is first deprotonated to form a monoanion. This step is critical as it prevents the base from acting as a nucleophile toward the carbonyl carbon. The coordination of the lithium ion by the carbamate oxygen then directs a second equivalent of base (typically t-BuLi) to abstract the adjacent ortho-proton, yielding a highly reactive ortho-lithiated dianion.

DoM_Pathway Start N-Boc-Aniline MonoLi N-Lithio Monoanion Start->MonoLi 1 eq. t-BuLi DiLi Ortho-Lithiated Dianion MonoLi->DiLi 2nd eq. t-BuLi (Directed) Trapped Ortho-Substituted Product DiLi->Trapped Electrophile (E+)

Directed Ortho Metalation (DoM) workflow generating the reactive dianion.

Protocol 2: Directed Ortho Metalation (DoM) of N-Boc-Aniline

Self-Validation Metric: A D₂O quench of a small reaction aliquot should reveal >95% deuterium incorporation at the ortho-position via ¹H NMR (disappearance of the ortho-proton signal) 2[2].

  • Preparation: Dissolve N-Boc-aniline (5.0 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere.

  • Cooling: Cool the solution to -20 °C or -78 °C (depending on substrate electronics) using a dry ice/acetone bath.

  • Lithiation: Dropwise add t-BuLi (11.0 mmol, 2.2 eq, usually a 1.7 M solution in pentane). Causality Note: 2.2 equivalents are strictly required—one to deprotonate the N-H, one for the ortho C-H, and a slight excess to account for trace moisture.

  • Aging: Stir for 2 hours at -20 °C to ensure complete dianion formation.

  • Electrophile Trapping: Add the desired electrophile (e.g., DMF for formylation, B(OMe)₃ for borylation) (6.0 mmol, 1.2 eq) neat or in dry THF.

  • Workup: Allow the mixture to warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

Deprotection Dynamics & Cation Scavenging

The cleavage of the N-Boc group is classically executed under acidic conditions [[5]](5]. The mechanism is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by a rate-limiting fragmentation that expels a tert-butyl cation and generates a carbamic acid intermediate. Kinetic studies demonstrate a second-order rate dependence on acid concentration (e.g., HCl) for this cleavage 6[6]. Finally, the carbamic acid spontaneously decarboxylates to reveal the free aniline.

A critical consideration in aniline deprotection is the fate of the tert-butyl cation. Because anilines are electron-rich aromatic systems, the generated cation can act as an electrophile, leading to unwanted Friedel-Crafts alkylation of the aromatic ring. To prevent this, nucleophilic scavengers such as anisole or thioanisole must be included in the reaction mixture.

Deprotection_Mechanism NBoc N-Boc-Aniline Protonated Protonated Intermediate NBoc->Protonated H+ (TFA or HCl) Cleavage t-Butyl Cation + Carbamic Acid Protonated->Cleavage Fragmentation Product Free Aniline Cleavage->Product Decarboxylation (-CO2)

Acid-mediated cleavage mechanism of N-Boc via t-butyl cation fragmentation.

Protocol 3: Acid-Mediated N-Boc Deprotection with Scavenging

Self-Validation Metric: Mass spectrometry (LC-MS) showing a mass shift of -100 Da (loss of Boc) and ¹H NMR confirming the loss of the 9H singlet at ~1.5 ppm.

  • Preparation: Dissolve the N-Boc-aniline (5.0 mmol) in DCM (10 mL).

  • Scavenger Addition: Add anisole (10.0 mmol, 2.0 eq) to act as a cation sink.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) (10 mL) at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 7. Dry and concentrate to yield the free aniline.

Quantitative Data Summary: Deprotection Conditions

The choice of deprotection system heavily depends on the substrate's tolerance to strong acids. Below is a comparative matrix of established deprotection conditions [[5]](5], 6[6], 7[7], 8[8].

Deprotection SystemSolventTempTimeYieldMechanistic/Kinetic Note
3M HCl EtOAc25 °C30 min>95%Exhibits second-order rate dependence on HCl concentration.
TFA DCM (1:1)25 °C1–2 h>95%Standard method; requires cation scavenger for electron-rich rings.
Oxalyl Chloride MeOH25 °C3 h~100%Generates HCl in situ; excellent for acid-sensitive substrates.
HFIP (Microwave) HFIP100 °C5–30 min76–98%Thermolytic cleavage via fluorinated solvent; no strong acid required.

Conclusion

The Boc protection of anilines transcends simple masking of nitrogen nucleophilicity. By leveraging DMAP-catalyzed protection, chemists can efficiently install the Boc group, which then acts as a potent structural director for DoM. Understanding the thermodynamic requirements of dianion formation and the kinetic parameters of acid-mediated deprotection ensures that these workflows remain robust, scalable, and highly predictable in complex synthetic campaigns.

References

  • Application Notes and Protocols: N-Boc Protection - Benchchem. 1

  • Synthesis of 3,3′-Diaryl-Substituted 2,2′-Diamino-1,1′-binaphthyl and Its Derivatives - ACS Publications. 2

  • Organolithium reagent - Wikipedia. 3

  • ChemInform Abstract: Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives - ResearchGate.4

  • tert-Butyloxycarbonyl protecting group - Wikipedia. 5

  • Boc Deprotection Kinetics and Mechanism - Journal of Organic Chemistry (via Scribd).6

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - ResearchGate. 7

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC. 8

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[3-(Boc-amino)propoxy]aniline: A Key Building Block for Peptidomimetics

Executive Summary The compound 2-[3-(Boc-amino)propoxy]aniline (systematically named tert-butyl (3-(2-aminophenoxy)propyl)carbamate) is a highly versatile bifunctional linker utilized in the synthesis of cyclic peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(Boc-amino)propoxy]aniline (systematically named tert-butyl (3-(2-aminophenoxy)propyl)carbamate) is a highly versatile bifunctional linker utilized in the synthesis of cyclic peptidomimetics, targeted protein degraders (PROTACs), and antiplasmodial agents. This guide details a robust, two-phase synthetic route: a base-mediated Williamson etherification followed by a chemoselective catalytic hydrogenation.

Mechanistic Rationale & Strategic Design

To ensure high yields and prevent the degradation of sensitive functional groups, the experimental conditions must be precisely calibrated.

  • Phase 1: Williamson Etherification (Alkylation) The synthesis begins with the alkylation of 2-nitrophenol. The[1], lowering the pKa of the phenol to approximately 7.2. Because of this enhanced acidity, a mild base like Potassium Carbonate (K₂CO₃) is entirely sufficient to quantitatively generate the reactive phenoxide anion. Utilizing stronger bases (such as Sodium Hydride) is a strategic error; it unnecessarily risks the base-catalyzed elimination of the alkyl bromide or premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group[2].

  • Phase 2: Chemoselective Nitro Reduction The intermediate contains both a reducible nitroarene and an acid-labile Boc-protected amine. Traditional nitro reduction protocols utilizing Iron/HCl or Tin(II) chloride are highly acidic and will inevitably strip the Boc group. To maintain the integrity of the carbamate, we employ [3]. This provides a clean, quantitative reduction to the aniline without compromising the aliphatic amine's protection.

Stoichiometry and Yield Metrics

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
2-Nitrophenol 139.111.01.39 g (10 mmol)Starting Material
tert-butyl (3-bromopropyl)carbamate 238.101.12.62 g (11 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.02.76 g (20 mmol)Mild Base
N,N-Dimethylformamide (DMF) 73.09-20 mLPolar Aprotic Solvent
Palladium on Carbon (10 wt%) N/A0.05 (Pd)150 mgHydrogenation Catalyst
Methanol (HPLC Grade) 32.04-20 mLProtic Solvent

Workflow Diagram: Chemical Synthesis Pathway

Synthesis A 2-Nitrophenol + Boc-NH-(CH2)3-Br B Alkylation (K2CO3, DMF, 80°C) A->B C Intermediate: tert-butyl (3-(2-nitrophenoxy) propyl)carbamate B->C D Reduction (H2, Pd/C, MeOH, RT) C->D E Target Molecule: 2-[3-(Boc-amino)propoxy]aniline D->E

Chemical synthesis pathway for 2-[3-(Boc-amino)propoxy]aniline.

Phase 1: Williamson Etherification Protocol

Objective: Synthesize tert-butyl (3-(2-nitrophenoxy)propyl)carbamate.

  • Reactor Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (1.39 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol) in one portion.

    • Validation Checkpoint: The solution must immediately transition from pale yellow to a deep, vibrant orange. This visually validates the formation of the reactive phenoxide anion. If the color does not shift, the base is inactive or moisture has compromised the system.

  • Alkylation: Add tert-butyl (3-bromopropyl)carbamate (2.62 g, 11 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Reaction Quenching: Cool the flask to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water to precipitate the organic components and dissolve the inorganic salts.

Workflow Diagram: Liquid-Liquid Extraction Logic

Workup Start Crude Reaction Mixture (in DMF) Quench Add Ice-Water & Extract with EtOAc Start->Quench Phase Phase Separation Quench->Phase Aq Aqueous Phase (Discard: DMF, K2CO3) Phase->Aq Bottom Layer Org Organic Phase (Product in EtOAc) Phase->Org Top Layer Wash Wash with 5% LiCl & Brine, Dry over Na2SO4 Org->Wash Conc Concentrate in vacuo Wash->Conc

Liquid-liquid extraction and purification logic for the alkylation step.

  • Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 50 mL) to strip away residual DMF, followed by a final brine wash (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the intermediate as a pale yellow solid (Yield: ~85-90%).

Phase 2: Chemoselective Nitro Reduction Protocol

Objective: Reduce the nitro group to yield 2-[3-(Boc-amino)propoxy]aniline.

  • Reaction Setup: Dissolve the purified tert-butyl (3-(2-nitrophenoxy)propyl)carbamate (1.48 g, 5 mmol) in HPLC-grade Methanol (20 mL) in a 50 mL two-neck round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg).

    • Safety Note: Pd/C is highly pyrophoric when dry. Always add the catalyst to the flask under a gentle stream of argon to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask using a vacuum manifold and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a continuous hydrogen atmosphere (1 atm) using a double-layered balloon.

  • Monitoring: Stir vigorously at room temperature for 4 hours.

    • Validation Checkpoint: The starting material is UV-active and distinctly yellow. As the reduction proceeds, the yellow tint will fade to near-colorless. TLC analysis (Hexanes:EtOAc 1:1) stained with Ninhydrin will reveal a new spot that turns deep purple upon heating, confirming the presence of the primary free aniline while the Boc group remains intact.

  • Filtration & Isolation: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (30 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford the target 2-[3-(Boc-amino)propoxy]aniline as a viscous oil that may slowly crystallize into an off-white solid upon standing (Yield: >95%).

Analytical Characterization Guidelines

To ensure the structural integrity of your final compound, verify the following spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the disappearance of the downfield nitro-aromatic protons (typically >7.5 ppm). Look for the appearance of a broad singlet integrating to 2H around 3.8 ppm, corresponding to the primary aniline (-NH₂). The Boc protecting group must appear as a sharp, dominant 9H singlet at ~1.45 ppm.

  • LC-MS: The theoretical exact mass for C₁₄H₂₂N₂O₃ is 266.16 Da. Under positive electrospray ionization (ESI+), expect a dominant [M+H]⁺ peak at m/z 267.2.

References

  • National Institutes of Health (NIH). "4-(2-(Boc-amino)-1-hydroxyethyl)-2-nitrophenol | PubChem." PubChem Compound Database.[Link]

  • Schirmeister, T., et al. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." Pharmaceuticals (MDPI), 2021.[Link]

Sources

Application

Application Notes and Protocols: Strategic Incorporation of 2-[3-(Boc-amino)propyloxyl]aniline in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for their efficacy. The linker, in particular, is a critical determinant of a PROTAC's biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[3][4] This document provides a detailed guide on the strategic use of the bifunctional linker, 2-[3-(Boc-amino)propyloxyl]aniline, in the synthesis of PROTACs. We will explore its chemical properties, potential synthetic routes for its incorporation, and provide exemplary, detailed protocols for its application in the development of novel protein degraders.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[3][5] This catalytic mechanism of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional small-molecule inhibitors.

The linker component of a PROTAC is far more than a simple spacer. Its length, rigidity, and chemical composition can profoundly impact the PROTAC's ability to facilitate a productive ternary complex, as well as its solubility, cell permeability, and metabolic stability.[3][6] The choice of linker is therefore a critical aspect of PROTAC design, often requiring empirical optimization through the synthesis and evaluation of a library of analogues.[3]

The molecule 2-[3-(Boc-amino)propyloxyl]aniline offers a versatile scaffold for PROTAC synthesis due to its orthogonal functionalities: a nucleophilic aniline group and a Boc-protected primary amine. This allows for a modular and sequential synthetic approach, where one end of the linker can be coupled to either the warhead or the E3 ligase ligand, followed by deprotection and attachment of the second component.

Physicochemical Properties of 2-[3-(Boc-amino)propyloxyl]aniline

A thorough understanding of the linker's properties is essential for planning a successful synthetic strategy.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₃[7]
Molecular Weight 266.34 g/mol [7]
CAS Number 1175649-65-6[7]
Predicted pKa 12.61 ± 0.46[7]

Synthetic Strategy: A Modular Approach

The presence of two distinct amine functionalities with different reactivities and an orthogonal protecting group on 2-[3-(Boc-amino)propyloxyl]aniline allows for a flexible and modular synthetic strategy. The less nucleophilic aniline can be coupled first, for instance, via amide bond formation or a palladium-catalyzed cross-coupling reaction. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal the primary amine for the second coupling step. This sequential approach prevents self-polymerization and allows for the controlled assembly of the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling Reaction Linker 2-[3-(Boc-amino)propyloxyl]aniline Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 Amide Coupling or Buchwald-Hartwig Amination Ligand1 Warhead or E3 Ligase Ligand (with appropriate functional group) Ligand1->Intermediate1 Intermediate1_deprotect Boc-Protected Intermediate Intermediate2 Amine-Functionalized Intermediate Intermediate1_deprotect->Intermediate2 TFA or HCl Intermediate2_final Amine-Functionalized Intermediate Final_PROTAC Final PROTAC Intermediate2_final->Final_PROTAC Amide Coupling Ligand2 Second Ligand (Warhead or E3 Ligase Ligand) Ligand2->Final_PROTAC

Figure 1: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Amide Bond Formation with the Aniline Moiety

This protocol describes the coupling of a carboxylic acid-functionalized warhead or E3 ligase ligand to the aniline nitrogen of the linker. Due to the reduced nucleophilicity of anilines compared to aliphatic amines, robust coupling reagents are recommended.

Materials:

  • 2-[3-(Boc-amino)propyloxyl]aniline

  • Carboxylic acid-functionalized warhead or E3 ligase ligand (e.g., a derivative of a BRD4 inhibitor or a VHL ligand)[8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-[3-(Boc-amino)propyloxyl]aniline (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Protocol 2: Buchwald-Hartwig Amination with the Aniline Moiety

This protocol is suitable for coupling the aniline linker to an aryl halide-functionalized warhead or E3 ligase ligand. Optimization of the palladium catalyst, ligand, and base is often necessary for achieving high yields.[10][11]

Materials:

  • 2-[3-(Boc-amino)propyloxyl]aniline

  • Aryl halide (Br or I)-functionalized warhead or E3 ligase ligand (e.g., a derivative of a CRBN ligand)[1][10]

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[10][12]

  • A suitable base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene or dioxane

  • Standard work-up and purification reagents

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide-functionalized ligand (1.0 eq), 2-[3-(Boc-amino)propyloxyl]aniline (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (0.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous toluene or dioxane.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for the subsequent coupling reaction.[10]

Materials:

  • Boc-protected intermediate from Protocol 1 or 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting amine-TFA salt is often used directly in the next step without further purification.

Protocol 4: Final Amide Coupling to the Primary Amine

This protocol details the final step of coupling a carboxylic acid-functionalized ligand to the deprotected primary amine of the intermediate.

Materials:

  • Amine-TFA salt from Protocol 3

  • Carboxylic acid-functionalized warhead or E3 ligase ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of the amine-TFA salt from Protocol 3 (1.1 eq) in anhydrous DMF to the activated carboxylic acid solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and purify the final PROTAC as described in Protocol 1 (steps 5-7).

Characterization and Quality Control

The identity and purity of all intermediates and the final PROTAC should be rigorously confirmed using a suite of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the PROTAC, which should typically be >95% for biological evaluation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in amide coupling (Protocol 1 & 4) Incomplete activation of the carboxylic acid.Increase the pre-activation time or use a different coupling reagent (e.g., HBTU, PyBOP).
Steric hindrance around the aniline or carboxylic acid.Increase the reaction temperature or use a less hindered coupling partner if possible.
Low yield in Buchwald-Hartwig amination (Protocol 2) Inactive catalyst or inappropriate ligand/base combination.Screen different palladium pre-catalysts, phosphine ligands, and bases. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Incomplete Boc deprotection (Protocol 3) Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time. Monitor carefully by LC-MS to avoid side reactions.
Multiple products observed Side reactions due to reactive functional groups on the warhead or E3 ligase ligand.Consider protecting other reactive functional groups on the ligands.
Self-coupling of the linker.Ensure slow addition of the linker to the activated ligand.

Conclusion

The bifunctional linker, 2-[3-(Boc-amino)propyloxyl]aniline, represents a valuable building block for the modular synthesis of PROTACs. Its orthogonal protecting group strategy allows for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols outlined in this document, based on established synthetic methodologies, provide a comprehensive guide for the incorporation of this linker via amide bond formation or Buchwald-Hartwig amination. Successful implementation of these strategies, coupled with rigorous analytical characterization, will enable researchers to efficiently generate novel PROTACs for the targeted degradation of disease-relevant proteins.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 2: Mechanism of Action of a PROTAC.

References

  • Lejava, A., et al. (2021).
  • Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823.
  • Organic Synthesis Portal. Buchwald-Hartwig Coupling. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
  • BenchChem. Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker.
  • Ciceri, P., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(7), 742-746.
  • Dou, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors. European Journal of Medicinal Chemistry, 208, 112780.
  • BioCIS - CY Cergy Paris Université. Synthesis of new PROTACs.
  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708323.
  • Fisher Scientific. SAFETY DATA SHEET: 2-[3-(Dimethylamino)propoxy]aniline.
  • Santa Cruz Biotechnology, Inc.
  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948.
  • Diva Portal. Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • ChemRxiv. Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Link]

  • SciSpace. Amino Acid-Protecting Groups.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Growing Science.
  • BLDpharm.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Synthesis.
  • BOC Sciences.
  • Open Exploration Publishing.
  • ChemRxiv.
  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides.
  • Sigma-Aldrich. (S)-N-Boc-2,3-epoxypropylamine.
  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline.
  • ResearchGate. Scope of PROTAC synthesis via amide coupling.
  • PMC. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for ....
  • ResearchG

Sources

Method

Application Note: 2-[3-(Boc-amino)propyloxyl]aniline as a Bifunctional Linker in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, PROTAC Developers, and Medicinal Chemistry Researchers Compound: 2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6) Introduction & Chemical Rationale The synthesis of highly complex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, PROTAC Developers, and Medicinal Chemistry Researchers Compound: 2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6)

Introduction & Chemical Rationale

The synthesis of highly complex peptide therapeutics—such as peptide-PROTACs (Proteolysis Targeting Chimeras) and constrained macrocycles—requires versatile, heterobifunctional building blocks. 2-[3-(Boc-amino)propyloxyl]aniline is a highly specialized linker that features two orthogonal amine functionalities:

  • An Unprotected Aromatic Amine (Aniline): A weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring.

  • A Boc-Protected Aliphatic Amine: A highly nucleophilic primary amine, masked by an acid-labile tert-butyloxycarbonyl (Boc) group.

The design of peptide-PROTACs heavily relies on such bifunctional linkers to bridge the target-binding peptide and the E3 ligase ligand without disrupting the ternary complex (). However, incorporating this specific building block into Solid-Phase Peptide Synthesis (SPPS) introduces a classic synthetic paradox.

The 2-CTC / Boc Paradox

In standard Fmoc-SPPS, peptides are often synthesized on 2-Chlorotrityl chloride (2-CTC) resin due to its suppression of diketopiperazine formation and mild cleavage conditions (1% TFA). If a chemist attempts to load the aniline directly onto the 2-CTC resin and subsequently deprotects the Boc group to continue elongation, the 50% TFA required for Boc removal will prematurely cleave the entire molecule from the highly acid-labile 2-CTC resin.

To solve this, we present two self-validating protocols: a Solution-Phase Pre-assembly Strategy for C-terminal modifications, and an On-Resin Orthogonal Strategy for side-chain functionalization.

Workflow 1: C-Terminal Linker for Peptide-PROTACs

To bypass the 2-CTC/Boc paradox, the aniline must be acylated in solution before the aliphatic amine is loaded onto the resin. This leverages the differential nucleophilicity of the two amines.

Protocol 1: Solution-Phase Pre-assembly & Resin Loading

Step 1: Solution-Phase Aniline Acylation

  • Dissolve Fmoc-AA-OH (1.0 eq) and 2-[3-(Boc-amino)propyloxyl]aniline (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Causality: Anilines are notoriously weak nucleophiles. Standard carbodiimides (like DIC) will result in incomplete conversion. Highly reactive uronium salts like HATU are mandatory to drive the formation of the anilide bond ().

  • Stir at room temperature for 12 hours. Monitor via LC-MS.

  • Perform an aqueous workup (EtOAc/brine) and purify the intermediate via flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in 50% TFA in DCM.

  • Stir for 30 minutes at room temperature to quantitatively remove the Boc group.

  • Evaporate the solvent and co-evaporate with toluene to remove residual TFA.

Step 3: Resin Loading & SPPS Elongation

  • Swell 2-CTC resin in anhydrous DCM.

  • Dissolve the deprotected intermediate in DCM with 4.0 eq DIPEA. Add to the resin and agitate for 2 hours.

    • Causality: The newly exposed aliphatic amine is highly nucleophilic and selectively attacks the trityl chloride, forming a stable secondary amine linkage. The previously formed aniline amide bond remains completely inert.

  • Cap unreacted resin sites with HPLC-grade Methanol (1 mL/g resin) for 15 minutes.

  • Proceed with standard Fmoc-SPPS (20% Piperidine deprotection, HBTU/DIC coupling).

  • Cleave the final peptide using 1% TFA in DCM. The resulting peptide features a C-terminal anilide with a free ortho-propoxyamine, ready for conjugation to an E3 ligase ligand (e.g., Thalidomide-O-acetic acid).

G N1 2-[3-(Boc-amino)propyloxyl]aniline (Weak Nucleophile) N2 Solution-Phase Coupling (Fmoc-AA-OH + HATU/DIPEA) N1->N2 N3 Fmoc-AA-NH-Ar(o-O-Pr-NH-Boc) (Pre-assembled Building Block) N2->N3 N4 Boc Deprotection (50% TFA/DCM) N3->N4 N5 Fmoc-AA-NH-Ar(o-O-Pr-NH2) (Strong Aliphatic Nucleophile) N4->N5 N6 Resin Loading (2-CTC Resin + DIPEA) N5->N6 N7 Standard Fmoc SPPS (Peptide Elongation) N6->N7 N8 Global Cleavage & Conjugation (e.g., E3 Ligase Ligand for PROTACs) N7->N8

Workflow for incorporating 2-[3-(Boc-amino)propyloxyl]aniline into Peptide-PROTACs via SPPS.

Workflow 2: On-Resin Side-Chain Functionalization

When the linker must be attached to the side chain of an internal Aspartic or Glutamic acid, the coupling must occur on-resin. Solid-phase strategies involving aniline couplings often suffer from low yields unless specialized activation strategies are employed ().

Protocol 2: Orthogonal On-Resin Coupling

Step 1: Orthogonal Deprotection

  • Synthesize the peptide sequence on Rink Amide resin, incorporating Fmoc-Glu(OAll)-OH at the desired conjugation site.

  • Treat the resin with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 × 30 minutes to selectively remove the allyl ester, exposing the free carboxylate.

Step 2: On-Resin Aniline Coupling

  • Pre-activate the free resin-bound carboxylate with HATU (3.0 eq) and HOAt (3.0 eq) in DMF/NMP for 5 minutes.

  • Add 2-[3-(Boc-amino)propyloxyl]aniline (5.0 eq) and DIPEA (6.0 eq) to the resin.

  • Heat the reaction to 60°C using microwave assistance for 1 hour.

    • Causality: The combination of the sterically hindered resin matrix and the inherently weak nucleophilicity of the aniline necessitates microwave heating and HOAt-derived active esters to drive the reaction to completion.

Step 3: Global Cleavage

  • Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Causality: This single step achieves three critical outcomes: it cleaves the peptide from the resin, removes standard side-chain protecting groups, and simultaneously removes the Boc group from the propyloxyl chain. The resulting peptide is released with a highly reactive primary aliphatic amine on its side chain, ready for downstream functionalization.

Quantitative Data: Reactivity & Coupling Optimization

To ensure a self-validating experimental design, the following table summarizes the optimized conditions required to handle the orthogonal reactivities of this bifunctional linker.

Amine TypeRelative NucleophilicityPreferred Coupling ReagentOptimal TemperatureResin Loading CompatibilityDeprotection Condition
Aniline (Aromatic)LowHATU / HOAt / DIPEA40°C – 60°C (Microwave)Poor (Requires solution-phase pre-assembly)N/A (Stable to TFA)
Aliphatic (Post-Boc)HighDIC / Oxyma or HBTU20°C – 25°C (Room Temp)Excellent (2-CTC, Trityl, Wang)50% TFA in DCM

References

  • Jin, J., et al. "The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination." Theranostics, 2020.[Link]

  • Kovacs, S., et al. "Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring." Bioconjugate Chemistry, 2023.[Link]

Application

Application Note: Optimized Amide Bond Formation with 2-[3-(Boc-amino)propyloxyl]aniline

Executive Summary The synthesis of complex drug scaffolds often requires the coupling of sterically hindered, electron-deficient anilines with carboxylic acids. 2-[3-(Boc-amino)propyloxyl]aniline is a highly valuable bif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex drug scaffolds often requires the coupling of sterically hindered, electron-deficient anilines with carboxylic acids. 2-[3-(Boc-amino)propyloxyl]aniline is a highly valuable bifunctional building block used in the synthesis of PROTAC linkers, macrocyclic peptides, and kinase inhibitors. However, its ortho-substituted aromatic amine presents significant kinetic and thermodynamic barriers to standard amidation protocols. This application note provides a deep mechanistic analysis and self-validating experimental protocols to achieve high-yielding amide bond formation using this challenging substrate, prioritizing the state-of-the-art TCFH/NMI activation strategy.

Chemical Context & Mechanistic Challenges

Structural Analysis

2-[3-(Boc-amino)propyloxyl]aniline features two distinct nitrogen centers:

  • An Aliphatic Primary Amine: Protected by a tert-butyloxycarbonyl (Boc) group, reserving it for downstream functionalization.

  • An Aromatic Amine (Aniline): The target nucleophile for the amide coupling.

The Nucleophilicity Barrier

Coupling this specific aniline is notoriously difficult due to three compounding factors:

  • Electronic Deactivation: The lone pair of the aniline nitrogen is delocalized into the aromatic π -system, inherently reducing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance: The bulky 3-(Boc-amino)propoxy chain at the ortho-position creates a significant steric shield around the reacting nitrogen, physically blocking the approach of bulky active esters.

  • Chemoselectivity (Acid Sensitivity): The presence of the Boc-protecting group strictly precludes the use of strongly acidic activation methods (e.g., harsh acyl chloride generation without strict buffering), which would lead to premature deprotection and subsequent polymerization.

Strategic Reagent Selection

To overcome the activation energy barrier of ortho-alkoxy anilines, the electrophilicity of the activated carboxylic acid must be maximized without compromising the stability of the Boc group.

Why Traditional Reagents (EDC/HOBt) Fail

Standard carbodiimide-based methods, such as 1, proceed via an O-acylisourea intermediate that is converted to an HOBt-active ester[1]. While stable, the HOBt ester is insufficiently electrophilic to be attacked by a sterically hindered aniline. The reaction typically stalls, leading to hydrolysis of the active ester or irreversible rearrangement to an unreactive N-acylurea byproduct[1].

The TCFH/NMI Paradigm (Primary Recommendation)

The combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) has emerged as the gold standard for challenging amide bonds[2].

  • Causality of Reactivity: TCFH reacts with the carboxylic acid and NMI to generate an in situN-acyl imidazolium ion[3]. This intermediate is exceptionally electrophilic—rivaling acid chlorides—yet is generated under mild, mildly basic conditions that perfectly preserve the Boc group[2].

  • Role of NMI: NMI serves a dual purpose: it acts as a Brønsted base to neutralize the HCl generated, and as a highly effective nucleophilic catalyst[3]. Its low pKa (~7.0) ensures that α -chiral centers on the carboxylic acid do not undergo epimerization[2].

The HATU/DIPEA Alternative

If TCFH is unavailable, 4 combined with DIPEA is a robust secondary option[4]. HATU generates an HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, using hydrogen bonding to pre-organize the incoming aniline and accelerate the coupling step[4].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacted with 2-[3-(Boc-amino)propyloxyl]aniline.

Reagent SystemRelative ReactivityEpimerization RiskTypical YieldByproduct Removal
TCFH / NMI Very High Low >85% Aqueous wash (Highly water-soluble)
HATU / DIPEAHighModerate60–80%Chromatography required (TMU byproduct)
EDC / HOBtLowLow<40%Aqueous wash
Acyl Chloride / Et 3​ NVery HighHighVariableHigh risk of Boc-deprotection

Self-Validating Experimental Protocols

Protocol A: TCFH/NMI-Mediated Coupling (Recommended)

This protocol leverages the rapid kinetics of the N-acyl imidazolium intermediate[5]. Acetonitrile (MeCN) is the solvent of choice as its polarity stabilizes the charged imidazolium intermediate, significantly accelerating the reaction rate[2].

Mechanism A Carboxylic Acid + TCFH B NMI (Nucleophilic Base) A->B Activation C N-Acyl Imidazolium (Highly Electrophilic) B->C in situ D 2-[3-(Boc-amino)propyloxyl]aniline (Sterically Hindered) C->D Nucleophilic Attack E Amide Product + TMU + NMI·HPF6 D->E Coupling

Mechanism of TCFH/NMI mediated amide bond formation.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-[3-(Boc-amino)propyloxyl]aniline (1.05 equiv)

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Solvation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and 2-[3-(Boc-amino)propyloxyl]aniline (1.05 equiv). Dissolve the mixture in anhydrous MeCN to achieve a concentration of 0.2 M.

  • Base Addition: Add NMI (3.0 equiv) to the stirring solution at room temperature (25 °C). Causality: Adding the base before the coupling agent prevents the carboxylic acid from prematurely reacting in an uncontrolled manner and ensures the environment is basic enough to protect the Boc group.

  • Activation: Add TCFH (1.1 equiv) in a single portion. In-Process Control: The solution may exhibit a mild exotherm and a slight color change (often pale yellow) as the highly reactive N-acyl imidazolium forms.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N 2​ or Ar) for 2 to 12 hours. Monitor via LC-MS or TLC.

  • Quench & Workup: Once the aniline is consumed, quench the reaction by adding water (equal volume to MeCN). The byproducts (tetramethylurea and NMI·HPF 6​ ) are highly water-soluble[3]. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Workflow Step1 Step 1: Solvation Dissolve Acid + Aniline in MeCN Step2 Step 2: Base Addition Add NMI (3.0 equiv) at 25°C Step1->Step2 Step3 Step 3: Activation Add TCFH (1.1 equiv) in one portion Step2->Step3 Step4 Step 4: Reaction Stir for 2-12 h at Room Temp Step3->Step4 Step5 Step 5: Workup Quench with H2O, Extract with EtOAc Step4->Step5

Step-by-step workflow for the TCFH/NMI amide coupling protocol.

Protocol B: HATU-Mediated Coupling (Alternative)

If utilizing HATU, pre-activation of the carboxylic acid is strictly required to prevent the unreactive aniline from competing for the coupling agent[4].

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) at 0 °C[4].

  • Add DIPEA (3.0 equiv) dropwise. Stir for 15–30 minutes at 0 °C to ensure complete formation of the HOAt-active ester[4].

  • Add 2-[3-(Boc-amino)propyloxyl]aniline (1.1 equiv) as a solution in a minimal amount of DMF[4].

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.

Analytical & In-Process Controls

  • Mass Spectrometry (LC-MS): The mass of 2-[3-(Boc-amino)propyloxyl]aniline is 266.16 Da. Monitor the disappearance of the m/z 267 [M+H] + peak.

  • Boc-Stability Check: Ensure no peak corresponding to m/z 167 [M-Boc+H] + appears during the reaction. If deprotection is observed, verify the anhydrous nature of the solvents and the purity of the NMI or DIPEA used.

References

  • Benchchem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, ACS Publications, 2018.
  • Wikipedia. "TCFH.
  • Baldwin, O. W. M., et al. "Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course." Journal of Chemical Education, ACS Publications, 2022.

Sources

Method

Application Note: Analytical Characterization and Purity Profiling of 2-[3-(Boc-amino)propyloxyl]aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Analytical Challenges 2-[3-(Boc-amino)propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Analytical Challenges

2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles. Structurally, the molecule features an electron-rich primary aromatic amine (aniline), an ortho-substituted ether linkage, and a terminal aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group.

The Analytical Dilemma: Characterizing this compound presents a dual challenge. First, the Boc group is highly acid-labile and prone to in-source fragmentation during Mass Spectrometry (MS). Second, the aniline moiety is susceptible to oxidative degradation and can cause severe chromatographic peak tailing due to secondary interactions with residual silanols on standard HPLC columns. This guide provides a self-validating, multi-modal analytical strategy to overcome these challenges, ensuring structural integrity and precise purity profiling.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₁₄H₂₂N₂O₃Base for exact mass calculations.
Molecular Weight 266.34 g/mol Monoisotopic mass: 266.1625 Da.
Aniline pKa ~4.6 (estimated)Dictates mobile phase pH for optimal peak shape.
Boc Group Acid/Thermal LabileRequires soft ionization MS and mild LC buffers.

Analytical Strategy & Workflow

To ensure robust characterization, we employ an orthogonal approach utilizing LC-ESI-MS/MS for mass confirmation, Multinuclear NMR for regiochemical linkage validation, and a stability-indicating HPLC-UV method for degradation tracking.

G Compound 2-[3-(Boc-amino)propyloxyl]aniline (Target Analyte) Prep Sample Preparation (Aprotic/Neutral Solvents) Compound->Prep LCMS LC-ESI-MS/MS (Soft Ionization) Prep->LCMS Aliquot 1 NMR Multinuclear NMR (1H, 13C, 2D COSY) Prep->NMR Aliquot 2 HPLC HPLC-UV (Stability Indicating) Prep->HPLC Aliquot 3 Mass Mass & Purity Profiling [M+H]+ = 267.17 LCMS->Mass Struct Structural Elucidation (Regiochemistry & Linkage) NMR->Struct Degrad Degradation Tracking (Boc Loss / Oxidation) HPLC->Degrad

Fig 1: Multi-modal analytical workflow for characterizing 2-[3-(Boc-amino)propyloxyl]aniline.

Protocol 1: LC-ESI-MS/MS (Purity & Mass Confirmation)

Causality & Mechanistic Insight

The Boc protecting group is notoriously labile under standard acidic LC-MS conditions. During electrospray ionization (ESI), Boc-protected amines undergo a McLafferty rearrangement. A hydrogen is transferred from the tert-butyl methyl group to the carbonyl oxygen, resulting in the characteristic neutral loss of isobutylene (-56 Da) and the subsequent loss of carbon dioxide (-44 Da) [1]. To accurately observe the intact molecular ion [M+H]⁺ without inducing artificial in-source fragmentation, the fragmentor voltage must be lowered, and strong acids (like TFA) must be avoided.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 10 µg/mL. Avoid prolonged storage in aqueous acidic mixtures.

  • Column Selection: Waters XBridge C18 or Phenomenex Biphenyl (50 × 4.6 mm, 3 µm). The biphenyl phase offers enhanced π-π retention for the electron-rich aniline ring.

  • Mobile Phase:

    • A: Water + 0.05% Formic Acid (FA). (Note: Kept at 0.05% to minimize on-column Boc cleavage).

    • B: Acetonitrile + 0.05% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.8 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Fragmentor Voltage: Low (60-80 V) to preserve the Boc group.

    • Collision Energy (CE) for MS/MS: 15 eV.

Table 2: LC-MS/MS Diagnostic Ions
Ion Typem/z ValueStructural Assignment
[M+H]⁺ 267.17Intact protonated molecule.
[M+H - 56]⁺ 211.11Loss of isobutylene (McLafferty rearrangement).
[M+H - 100]⁺ 167.12Complete Boc loss (Isobutylene + CO₂).

Protocol 2: Multinuclear NMR Spectroscopy

Causality & Mechanistic Insight

Structural elucidation requires distinguishing the primary aromatic amine from the secondary carbamate (Boc-protected aliphatic amine). By utilizing DMSO-d₆ as the NMR solvent, the rapid proton exchange typically seen in protic solvents or CDCl₃ is heavily mitigated. This allows the distinct N-H resonances to be observed clearly, validating both the presence of the Boc group and the unreacted state of the aniline.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Acquisition: Acquire standard 1D ¹H, 1D ¹³C, and 2D COSY spectra at 298 K.

Table 3: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.38 Singlet (s)9HBoc tert-butyl protons (-C(CH₃)₃).
~1.85 Quintet (quin)2HCentral propyl chain (-CH₂-CH₂ -CH₂-).
~3.10 Quartet (q)2HAliphatic amine adjacent (-CH₂ -NH-Boc).
~3.95 Triplet (t)2HEther linkage adjacent (-O-CH₂ -).
~4.60 Broad Singlet (br s)2HAniline primary amine (-NH₂). Exchangeable.
~6.40 - 6.80 Multiplet (m)4HAromatic ring protons.
~6.90 Broad Triplet (br t)1HCarbamate proton (Boc-NH -). Exchangeable.
Note: The quartet at 3.10 ppm collapses to a triplet upon D₂O exchange due to the decoupling of the adjacent carbamate NH.

Protocol 3: Stability-Indicating HPLC-UV Method

Causality & Mechanistic Insight

Aromatic amines are highly susceptible to oxidative degradation, forming colored azo, nitroso, or N-oxide impurities. Furthermore, the basicity of the aniline nitrogen can lead to severe peak tailing on standard silica-based C18 columns if the mobile phase pH is not strictly controlled [2]. This stability-indicating method utilizes a mildly basic volatile buffer to maintain the aniline in a neutral state, ensuring sharp peak symmetry while simultaneously preventing acid-catalyzed Boc deprotection.

Step-by-Step Methodology
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~7.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes.

  • Detection: Dual-wavelength UV at 254 nm (general aromatic absorption) and 280 nm (specific for the aniline chromophore).

  • Forced Degradation Controls:

    • Acidic: Expose sample to 0.1 M HCl for 2 hours (Expect emergence of the free diamine peak at an earlier retention time).

    • Oxidative: Expose sample to 3% H₂O₂ for 2 hours (Expect emergence of late-eluting azo/nitroso polymeric peaks).

References

  • Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 16(4), 553-564. URL: [Link]

  • Yang, P., Litwinski, G. R., Pursch, M., McCabe, T., & Kuppannan, K. J. (2020). "Rapid Method Development for Industrial LC Separations Using Automated Screening of Stationary Phases and Solvents." LCGC International. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Protection of Amines

Welcome to the Technical Support Center for N-tert-butyloxycarbonyl (Boc) protection. The Boc group is a cornerstone of amine protection in organic and peptide synthesis due to its stability under basic conditions and fa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-tert-butyloxycarbonyl (Boc) protection. The Boc group is a cornerstone of amine protection in organic and peptide synthesis due to its stability under basic conditions and facile removal via mild acidic cleavage[1]. However, achieving quantitative yields requires precise control over reaction time, temperature, and catalytic additives.

This guide provides drug development professionals and synthetic chemists with field-proven protocols, optimization data, and mechanistic troubleshooting strategies to resolve incomplete conversions and suppress side reactions.

Core Methodologies & Self-Validating Protocols

To ensure reproducibility, every protocol must function as a self-validating system. The physical and chemical feedback loops (e.g., gas evolution, solubility changes) described below will help you confirm the reaction is proceeding correctly in real-time.

Protocol A: Standard Biphasic Protection (Mild, Broad Applicability)

This method is ideal for standard primary and secondary amines, including amino acids, utilizing a biphasic system to manage solubility and reaction kinetics[2].

  • Dissolution (Validation Step): Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and distilled water. Self-Validation: The solution should be completely clear. If a suspension persists, the amine salt is not fully solvated, which will artificially extend the required reaction time.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Add aqueous NaOH or NaHCO₃ (1.5 eq) and stir for 10 minutes to ensure complete deprotonation of the amine.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Self-Validation: You must observe mild effervescence. The decomposition of the tert-butyl carbonate leaving group into CO₂ gas and tert-butanol is the thermodynamic driving force of the reaction[1].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–12 hours. Monitor via TLC (ninhydrin stain) until the primary amine spot disappears.

  • Workup: Quench with water, extract with Ethyl Acetate, and wash the organic layer with 1M HCl. Self-Validation: The acidic wash protonates and removes any unreacted starting amine, ensuring the isolated organic layer contains only the neutral N-Boc product.

Protocol B: DMAP-Catalyzed Protection (For Sterically Hindered Amines)

When standard conditions fail due to steric hindrance, 4-Dimethylaminopyridine (DMAP) can be used. Caution: This protocol requires strict temperature control to prevent urea and isocyanate formation[3].

  • Preparation: Dissolve the hindered amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add Triethylamine (TEA) (1.5 eq) and a strictly catalytic amount of DMAP (0.05–0.1 eq).

  • Controlled Addition: Cool to 0 °C. Add Boc₂O (1.2 eq) slowly.

  • Isothermal Stirring: Maintain the reaction strictly at room temperature (do not heat). Stir for 4–6 hours, monitoring closely by LCMS.

  • Quenching: Immediately upon completion, wash the organic layer with 1M HCl to extract the DMAP and TEA, halting any further catalytic side reactions[4].

Quantitative Data: Time & Temperature Optimization

Summarized below is the quantitative impact of varying temperature and catalytic conditions on product distribution. Direct comparison highlights why room temperature (RT) is the industry standard.

Amine TypeCatalyst / BaseOptimal TempOptimal TimeExpected YieldPrimary Side Reactions (If poorly optimized)
Aliphatic (Primary)NaOH / THF:H₂O0 °C → RT3–6 hours90–98%Di-Boc formation (if heated >40 °C)[5]
Aromatic (Anilines)I₂ (10 mol%) / Solvent-freeRT15–120 mins90–96%minimal (highly chemoselective)[6]
Sterically HinderedDMAP (10 mol%) / DCMRT4–12 hours85–92%Isocyanate (at low temp), Urea (at high temp)[4]
Unreactive / ComplexHFIP (Solvent & Catalyst)RT5–30 mins>95%None observed (avoids oxazolidinones)[7]

Reaction Workflows & Troubleshooting Logic

Workflow A Amine Substrate (Primary/Secondary) BB BB A->BB Base (TEA/NaOH) B Boc2O Addition (0°C to control exotherm) F DMAP / High Temp (For Hindered Amines) B->F If unreactive C Nucleophilic Attack Tetrahedral Intermediate D CO2 + t-BuOH Release (Reaction Driving Force) C->D RT, 2-12h E N-Boc Protected Amine (Target Product) D->E F->E Strict monitoring G Side Reactions: Urea, Isocyanate, Di-Boc F->G Excess time/heat BB->C Base (TEA/NaOH)

Optimization logic and mechanistic pathway for N-Boc protection.

Troubleshooting Start Issue Detected (TLC/LCMS Monitoring) Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete SideProd Multiple Spots (Over-reaction) Start->SideProd Solvent Check Solubility: Switch to THF/H2O (1:1) Incomplete->Solvent Poor solubility Catalyst Add Catalyst: 10 mol% I2 or HFIP Incomplete->Catalyst Hindered amine Temp Lower Temperature: Maintain at 0°C -> RT SideProd->Temp Isocyanate/Urea seen Stoich Control Stoichiometry: Reduce Boc2O to 1.05 eq SideProd->Stoich Di-Boc seen

Troubleshooting decision tree for resolving common Boc protection issues.

Troubleshooting FAQs

Q: Why do I observe urea and isocyanate formation when using DMAP? A: DMAP acts as a powerful nucleophilic catalyst that forms a highly reactive intermediate with Boc₂O. While excellent for pushing sterically hindered amines to completion, this intermediate alters the reaction causality. At lower temperatures, it can dehydrate primary amines to form isocyanates[3]. If the temperature is elevated or reaction times are extended, these isocyanates react with unreacted starting amines to form symmetrical ureas[4]. Solution: Limit DMAP to 5–10 mol%, strictly maintain room temperature (20–25 °C), and quench the reaction with acid immediately upon completion to destroy the DMAP complex.

Q: How does temperature directly influence the reaction time and product distribution? A: The protection of an amine with Boc₂O proceeds via nucleophilic acyl substitution. The reaction is thermodynamically driven by the decomposition of the leaving group into CO₂ gas and tert-butanol. Because this process is exothermic, starting at 0 °C controls the initial heat spike, preventing runaway CO₂ evolution and solvent bumping. Warming to room temperature allows the reaction to proceed to completion within 2–12 hours. Heating above 40 °C accelerates the reaction but provides the activation energy required for over-protection, leading to N,N-di-Boc derivatives on primary amines[5].

Q: My reaction is incomplete after 12 hours at room temperature. Should I heat it? A: No. Increasing the temperature is often counterproductive due to the side reactions mentioned above. Instead, address the root cause of the poor reactivity:

  • Solubility: If using a purely aqueous or organic system, switch to a biphasic THF/Water (1:1) mixture to ensure both the amine salt and Boc₂O remain in solution[2].

  • Alternative Activation: For poorly nucleophilic amines (e.g., anilines), use a catalytic amount of molecular iodine (10 mol%) under solvent-free conditions. Iodine activates the Boc₂O carbonyl without the severe side-reaction profile of DMAP, achieving >90% yields in under 2 hours at ambient temperature[6].

  • Hydrogen-Bond Activation: Utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent/catalyst promotes rapid conversion (5–30 mins) via hydrogen-bond activation, completely avoiding isocyanate and urea byproducts[7].

References

  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Organic Chemistry Portal. Available at:[Link]

  • Basel, Y., & Hassner, A. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at:[Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Organic Chemistry Portal. Available at:[Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[3-(Boc-amino)propoxy]aniline

Welcome to the Application Scientist Support Center. The synthesis of 2-[3-(Boc-amino)propoxy]aniline is a critical two-step process widely utilized in the development of pharmaceutical intermediates, including HDAC inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-[3-(Boc-amino)propoxy]aniline is a critical two-step process widely utilized in the development of pharmaceutical intermediates, including HDAC inhibitors and targeted protein degraders[1].

The route involves the O-alkylation of 2-nitrophenol followed by the catalytic hydrogenation of the nitroarene intermediate. While seemingly straightforward, researchers frequently encounter incomplete reactions in both steps. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure high-yielding, self-validating workflows.

Synthesis A 2-Nitrophenol + 3-(Boc-amino)propyl bromide B Step 1: O-Alkylation (Base, Catalyst, Solvent) A->B C 1-[3-(Boc-amino)propoxy]- 2-nitrobenzene B->C D Step 2: Hydrogenation (H2, Pd/C, Solvent) C->D E 2-[3-(Boc-amino)propoxy]aniline (Target) D->E

Two-step synthesis workflow for 2-[3-(Boc-amino)propoxy]aniline.

Phase 1: Troubleshooting the O-Alkylation Step

FAQ 1: Why does my etherification stall at 60-70% conversion despite excess reagents?

The Causality: The alkylating agent, 3-(Boc-amino)propyl bromide, suffers from relatively poor nucleophilic susceptibility and is prone to competing elimination reactions (forming Boc-allylamine) under harsh basic conditions. Furthermore, standard bases like Potassium Carbonate ( K2​CO3​ ) have poor solubility in organic solvents, limiting the reaction rate to the solid-liquid interface. The Solution: Implement an in-situ Finkelstein reaction by adding a catalytic amount of Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI). The iodide ion displaces the bromide, forming a highly reactive alkyl iodide intermediate that rapidly undergoes substitution with the phenoxide. Additionally, switching to Cesium Carbonate ( Cs2​CO3​ ) significantly enhances base solubility and reactivity in polar aprotic solvents like DMF[2].

Standardized Protocol 1: Optimized O-Alkylation

This protocol utilizes the Finkelstein modification to drive the reaction to >95% conversion.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add Cs2​CO3​ (1.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn deep yellow/orange).

  • Catalyst Addition: Add TBAI (0.1 equiv) to the mixture.

  • Alkylation: Dropwise add 3-(Boc-amino)propyl bromide (1.2 equiv).

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Quench with ice water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl or brine (3x) to remove residual DMF.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the bright yellow 2-nitrophenol spot.

Phase 2: Troubleshooting Catalytic Hydrogenation

FAQ 2: The reduction stopped prematurely, and TLC shows a new polar spot. What is it, and is it dangerous?

The Causality: You have stalled at the hydroxylamine intermediate . The catalytic hydrogenation of nitroarenes is a multi-step process. The initial reduction of the nitro group to the nitroso and subsequently to the hydroxylamine is extremely fast. However, the final cleavage of the N-O bond to yield the aniline is the rate-limiting step[3]. The Risk: If hydrogen mass transfer into the liquid phase is insufficient, the hydroxylamine accumulates. This intermediate is thermally unstable and can decompose exothermically, leading to dangerous temperature spikes and potential reactor explosions[4]. The Solution: Do not stop the reaction when hydrogen uptake merely slows down. You must ensure vigorous agitation (>1000 rpm) to overcome gas-liquid mass transfer limitations and allow the reaction to proceed to completion.

Mechanism N Nitroarene (-NO2) NS Nitroso (-NO) N->NS +H2, -H2O HA Hydroxylamine (-NHOH) NS->HA +H2 AN Aniline (-NH2) HA->AN +H2, -H2O (Rate Limiting)

Hydrogenation mechanism highlighting the rate-limiting hydroxylamine intermediate.

FAQ 3: My catalyst seems to die after 10% conversion. How do I prevent poisoning?

The Causality: Palladium catalysts are highly sensitive to halide poisoning. If your intermediate from Step 1 was not rigorously purified, residual unreacted 3-(Boc-amino)propyl bromide will irreversibly bind to the active Pd sites. Furthermore, the newly formed aniline can coordinate with the metal, inhibiting further turnover. The Solution: Ensure the nitro intermediate is purified via recrystallization or silica gel chromatography prior to reduction. If poisoning persists, adding a catalytic amount of acetic acid can protonate the resulting aniline, preventing it from passivating the catalyst surface.

Quantitative Data: Hydrogenation Optimization Matrix
Reaction ParameterCommon Issue Causing Incomplete ReactionOptimized StrategyExpected Outcome
Agitation Rate Hydroxylamine accumulation due to poor H2 mass transfer.Increase stirring to >1000 rpm or use a baffled reactor.Complete conversion; safe thermal profile.
H2 Pressure Stalling at late stages of N-O bond cleavage.Increase pressure from balloon (1 atm) to autoclave (40-50 psi).Accelerated rate-limiting step.
Catalyst Loading Halide poisoning from Step 1 impurities.Purify intermediate; use 10 wt% of 10% Pd/C.Sustained catalytic turnover.
Solvent Choice Poor solubility of the starting material.Use a 1:1 mixture of Methanol and Ethyl Acetate.Homogeneous reaction; prevents precipitation.
Standardized Protocol 2: Safe Catalytic Hydrogenation

This protocol ensures complete conversion while mitigating the risks of intermediate accumulation.

  • Preparation: Dissolve purified 1-[3-(Boc-amino)propoxy]-2-nitrobenzene in a 1:1 mixture of MeOH/EtOAc (0.1 M concentration) in a pressure-rated hydrogenation vessel.

  • Catalyst Loading: Carefully add 10% Pd/C (10% by weight relative to the substrate) under an argon blanket to prevent solvent ignition.

  • Purging: Seal the vessel. Purge the headspace with Argon (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 40 psi with H2​ . Begin vigorous agitation (>1000 rpm). Monitor the internal temperature; a mild exotherm is expected.

  • Monitoring: Monitor the reaction via LCMS. Crucial: Ensure the mass corresponding to the hydroxylamine intermediate (M+16 relative to the target aniline) has completely disappeared before stopping the reaction.

  • Workup: Purge the vessel with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 2-[3-(Boc-amino)propoxy]aniline.

References

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts Organic Process Research & Development - ACS Public
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders Journal of Medicinal Chemistry - ACS Public
  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes Organic & Biomolecular Chemistry - RSC Publishing

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-[3-(Boc-amino)propyloxyl]aniline Production

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals The synthesis of 2-[3-(Boc-amino)propyloxyl]aniline is a critical two-step sequence involving the O-alkylation of 2-nitrophenol fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

The synthesis of 2-[3-(Boc-amino)propyloxyl]aniline is a critical two-step sequence involving the O-alkylation of 2-nitrophenol followed by the chemoselective reduction of the nitro group. Transitioning this sequence from the discovery bench to the pilot plant introduces significant thermal, regioselective, and chemoselective challenges. This guide provides authoritative troubleshooting insights and validated methodologies to ensure a robust, self-validating scale-up process.

Process Overview & Critical Control Points

G N1 2-Nitrophenol + N-Boc-3-bromopropylamine N2 O-Alkylation Step (Biphasic PTC: Toluene/Water) N1->N2 N3 Intermediate: 2-[3-(Boc-amino)propyloxyl]nitrobenzene N2->N3 Phase Separation N4 Nitro Reduction Step (Pd/C, Ammonium Formate) N3->N4 N5 Target Product: 2-[3-(Boc-amino)propyloxyl]aniline N4->N5 Catalyst Filtration H1 Hazard: Exotherm Control: Temp < 80°C H1->N2 H2 Hazard: Boc Deprotection Control: Neutral pH H2->N4

Scalable synthesis workflow for 2-[3-(Boc-amino)propyloxyl]aniline showing critical control points.

Troubleshooting & FAQs: O-Alkylation Step

Q: During the scale-up of the O-alkylation step in DMF, we are experiencing thermal runaways and difficult aqueous workups. How can we optimize this? A: DMF is excellent for laboratory-scale SN​2 reactions but poses severe process safety challenges at scale due to its high boiling point and highly exothermic mixing profile with water during the quench phase. Solution: Transition to a Biphasic Phase Transfer Catalysis (PTC) system. Using a toluene/water solvent mixture with tetrabutylammonium bromide (TBAB) allows for excellent O-alkylation yields while the water acts as a massive heat sink. Potassium carbonate ( K2​CO3​ ) should be used as the base instead of sodium hydroxide ( NaOH ) to prevent base-catalyzed hydrolysis of the Boc group.

Q: We observe a 10-15% impurity profile consisting of N-alkylated or dialkylated products. How do we suppress this? A: While 2-nitrophenol is highly prone to O-alkylation due to phenoxide stabilization, pushing the reaction to excessive temperatures (>90°C) causes the Boc-protected amine to undergo deprotonation, leading to competing N-alkylation. Solution: Strictly control the internal reactor temperature between 75–80°C. Ensure a slight stoichiometric excess of 2-nitrophenol (1.05 eq) relative to the N-Boc-3-bromopropylamine. This drives the consumption of the alkylating agent without forcing the Boc-amine into secondary reactions.

Troubleshooting & FAQs: Chemoselective Nitro Reduction

Q: We attempted to reduce the intermediate 2-[3-(Boc-amino)propyloxyl]nitrobenzene using standard Iron/Hydrochloric acid (Béchamp reduction), but the Boc group was completely cleaved. Why? A: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. The Béchamp reduction relies on strongly acidic conditions (HCl) to generate the active reducing species, which inadvertently and rapidly cleaves the Boc carbamate to yield the free primary amine[1]. Solution: You must employ chemoselective, neutral, or mildly basic reduction conditions to preserve the Boc moiety.

Q: Our pilot plant cannot safely handle pressurized H2​ gas for standard Pd/C reduction. What is a scalable, non-pressurized alternative? A: Catalytic Transfer Hydrogenation (CTH) using ammonium formate ( HCOONH4​ ) and Pd/C is a highly effective, scalable alternative[2]. Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ alongside ammonia and carbon dioxide. The slight generation of ammonia maintains a mildly basic environment, perfectly preserving the acid-sensitive Boc group. Alternatively, recent process chemistry advancements have demonstrated tetrahydroxydiboron ( B2​(OH)4​ ) as an excellent chemoselective reducing agent for nitroarenes in continuous flow systems, avoiding hydrogen gas entirely[3].

Quantitative Data: Nitro Reduction Method Comparison

To aid in process selection, the following table summarizes the quantitative performance and safety profiles of various nitro reduction strategies when applied to Boc-protected substrates.

Reduction MethodReagents / CatalystOperating Temp (°C)Boc Cleavage (%)Typical Yield (%)Scalability / Safety Profile
Béchamp Reduction Fe powder, HCl (aq)80 - 100> 95%< 5% (Target)Poor chemoselectivity; generates heavy metal waste[1].
Direct Hydrogenation 10% Pd/C, H2​ gas (3 atm)20 - 40< 1%90 - 95%High yield; requires specialized pressurized reactors.
Transfer Hydrogenation 10% Pd/C, HCOONH4​ 50 - 60< 1%85 - 92%Excellent; avoids pressurized H2​ , mild off-gassing[2].
Diboron Flow Reduction B2​(OH)4​ , Flow Reactor20 - 30< 1%88 - 94%High safety; continuous flow mitigates thermal runaway[3].

Validated Scale-Up Protocols

Protocol A: Scalable Biphasic O-Alkylation

Self-Validating Principle: The reaction is driven by phase transfer; completion is verified by the disappearance of the limiting reagent (N-Boc-3-bromopropylamine) via HPLC, preventing over-reaction.

  • Charge: To a jacketed reactor, add 2-nitrophenol (1.05 eq), toluene (5 volumes), and deionized water (5 volumes).

  • Catalyst & Base: Add K2​CO3​ (2.0 eq) and TBAB (0.05 eq). Stir vigorously (≥300 rpm) to establish a fine biphasic emulsion.

  • Heating: Heat the mixture to an internal temperature of 75°C.

  • Controlled Addition: Dissolve N-Boc-3-bromopropylamine (1.0 eq) in toluene (2 volumes). Add this solution dropwise over 2 hours.

    • Causality: Slow addition prevents a sudden accumulation of the alkylating agent, mitigating the risk of an exothermic spike and suppressing N-alkylation.

  • Reaction & IPC: Stir at 80°C for 8 hours. In-Process Control (IPC): Monitor the organic phase by HPLC. Proceed only when N-Boc-3-bromopropylamine is < 1.0 Area%.

  • Workup: Cool to 25°C. Halt stirring and allow phase separation. Drain the aqueous layer. Wash the organic layer with 1M NaOH (2 volumes) to remove unreacted 2-nitrophenol, followed by a brine wash.

  • Isolation: Concentrate the toluene layer under reduced pressure to yield the intermediate 2-[3-(Boc-amino)propyloxyl]nitrobenzene as a crystalline solid.

Protocol B: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Self-Validating Principle: The reaction generates CO2​ and H2​ gas. The cessation of effervescence serves as a physical indicator of formate consumption, which is then analytically validated by HPLC.

  • Charge: To a clean, dry reactor, add 2-[3-(Boc-amino)propyloxyl]nitrobenzene (1.0 eq) and ethanol (10 volumes).

  • Inerting: Purge the vessel with Nitrogen (3 cycles) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% relative to substrate) under a continuous nitrogen blanket.

    • Causality: Dry Pd/C is pyrophoric in the presence of solvent vapors and oxygen. The nitrogen blanket is a critical safety requirement.

  • Reagent Addition: Add ammonium formate (4.0 eq) in four equal portions over 1 hour.

    • Causality: Portion-wise addition controls the rate of CO2​ and H2​ evolution, preventing reactor over-pressurization.

  • Reaction & IPC: Heat the reaction to 60°C for 4 hours. IPC: Monitor by HPLC at 210 nm. The reaction is complete when the nitro intermediate is < 0.5 Area%.

  • Filtration: Cool to 20°C. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 volumes).

  • Workup: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water to remove residual ammonium salts.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the target 2-[3-(Boc-amino)propyloxyl]aniline.

References

  • [3] Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. ACS Publications. 3

  • [2] Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. 2

  • Synthesis and Evaluation of RGD Peptidomimetics Aimed at Surface Bioderivatization of Polymer Substrates. ORBi.

  • [1] Stoichiometric Zn or Fe Metal Reduction. ACS GCIPR. 1

Sources

Optimization

Technical Support Center: Selective Mono-Boc Protection of Diamines

Welcome to the Technical Support Center for organic synthesis and drug development professionals. Achieving selective mono-functionalization of symmetrical diamines is a notorious challenge in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. Achieving selective mono-functionalization of symmetrical diamines is a notorious challenge in synthetic chemistry. Because both nitrogen centers possess identical nucleophilicity, standard stoichiometric addition of di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of unreacted, mono-protected, and di-protected species.

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative data to help you achieve high-yielding desymmetrization of diamines.

Core Methodology: The In Situ Mono-Protonation Protocol

To bypass statistical product distribution, we employ a kinetic desymmetrization strategy. By introducing exactly one equivalent of acid, an equilibrium is established where the mono-protonated diamine becomes the dominant species. Causality: The protonated amine (ammonium salt) is rendered non-nucleophilic, leaving the singular free amine available to react selectively with the electrophilic Boc₂O [1, 2].

While early methods utilized anhydrous HCl gas [2], modern optimized protocols utilize Chlorotrimethylsilane (TMSCl) as an in situ acid generator [1]. Causality: TMSCl reacts quantitatively with methanol to release exactly one equivalent of anhydrous HCl, eliminating the hazards of compressed gas and the hydrolytic risks of aqueous acids.

Step-by-Step Protocol: TMSCl-Mediated Mono-Protection

This protocol is a self-validating system: the inherent pKa differences between the mono-Boc product and the di-Boc byproduct are exploited during the aqueous workup to guarantee purity.

  • Substrate Preparation: Dissolve the free base diamine (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration) and cool the flask to 0 °C in an ice bath.

  • In Situ Acid Generation: Add TMSCl (1.0 eq) dropwise. Note: Slow addition is critical to prevent a local excess of acid, which could lead to di-protonation.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 30 minutes. This ensures thermodynamic equilibration to the mono-ammonium salt.

  • Protection: Add 1 mL of deionized water, followed immediately by a solution of Boc₂O (1.0 eq) in methanol. Stir at RT for 1 hour.

  • Self-Validating Purification (Step 1 - Byproduct Removal): Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether (2 × 75 mL). Causality: The di-Boc protected byproduct is neutral and highly lipophilic; it partitions entirely into the ether layer, removing it from the product pool.

  • Self-Validating Purification (Step 2 - Product Isolation): Adjust the aqueous layer to pH > 12 using 2N NaOH. Causality: This deprotonates the mono-Boc diamine ammonium salt, converting it back to a lipophilic free base.

  • Extraction: Extract the basic aqueous layer with dichloromethane (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-Boc diamine.

Mechanistic Workflow

MonoBocProtection A Symmetrical Diamine (Free Base) B Add 1 eq. Me3SiCl in MeOH (In situ HCl generation) A->B Step 1 C Mono-protonated Intermediate (Dominant Species) B->C Desymmetrization D Add 1 eq. Boc2O (Reacts with free amine) C->D Step 2 E Aqueous Workup & Ether Wash (Removes Di-Boc Byproduct) D->E Selective Protection H Di-Boc Byproduct (Minimized) D->H Minor Pathway F Adjust pH > 12 & Extract (Liberates Mono-Boc) E->F Self-Validating Purification G Mono-Boc Diamine (Target Product) F->G Major Pathway

Mechanistic workflow of selective mono-Boc protection via in situ mono-protonation.

Quantitative Data Summary

The following table summarizes the expected yields and validated conditions for various diamine classes using the mono-protonation strategy.

SubstrateAcid Source (1.0 eq)Reagent (1.0 eq)SolventYield (%)Reference
Ethylenediamine HCl (gas)Boc₂OMeOH / H₂O87%[Lee et al., 2007] [2]
Cyclohexane-1,2-diamine TMSCl (in situ HCl)Boc₂OMeOH66%[Servín et al., 2017] [1]
1,6-Hexanediamine TMSCl (in situ HCl)Boc₂OMeOH75%[Servín et al., 2017] [1]
Bispidine TFABoc₂O (10 mol% I₂ cat.)DCM55%[Gaware & Jordis] [3]

Troubleshooting & FAQs

Q1: Why is my reaction still yielding a 1:2:1 statistical mixture (unreacted : mono : di) despite adding exactly 1.0 equivalent of Boc₂O? A1: This occurs due to kinetic competition. If the diamine is not properly desymmetrized before the Boc₂O is introduced, both nitrogen centers remain equally nucleophilic. Ensure that you are allowing a full 30-minute equilibration period after the addition of the acid (TMSCl or HCl) before adding the Boc₂O. This time is required to establish the thermodynamic dominance of the mono-ammonium salt [1, 2].

Q2: I am working with an unsymmetrical diamine (e.g., a mixed primary/secondary diamine). Which nitrogen will be protected using this protocol? A2: The regioselectivity is strictly governed by the Δ pKa between the two amines. The more basic amine (higher pKa) will preferentially protonate and form the unreactive ammonium salt. Consequently, the less basic amine will remain a free base and react with the Boc₂O [1]. For example, in mixed primary-secondary diamines, the secondary amine is typically more basic, directing the Boc protection selectively to the primary amine.

Q3: My target mono-Boc diamine is highly water-soluble (e.g., short-chain aliphatic), and I am losing product during the aqueous extraction. How can I improve recovery? A3: The standard self-validating workup relies on pH partitioning. If your mono-Boc diamine remains in the aqueous layer even at pH > 12, it is due to excessive hydrophilicity. To troubleshoot:

  • Saturate the basic aqueous layer with solid NaCl prior to extraction.

  • Switch the extraction solvent from dichloromethane to a more polar solvent system, such as CHCl₃ / Isopropanol (3:1 v/v).

  • Alternative Non-Aqueous Workup: Evaporate the methanol post-reaction, neutralize the salt with a stoichiometric amount of sodium methoxide in dry solvent, filter the resulting NaCl salts, and purify the filtrate via silica gel chromatography [4].

Q4: Can I use this method for rigid or sterically hindered cyclic diamines like bispidine or piperazine? A4: Rigid cyclic diamines often suffer from low yields (20-30%) under standard HCl mono-protonation due to transannular interactions and poor solubility of the resulting salts. For these specific substrates, substituting HCl with Trifluoroacetic acid (TFA) and adding a catalytic amount of iodine (10 mol%) has been shown to improve isolated yields significantly (>55%) [3].

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Servín, F. A., et al. Journal of the Mexican Chemical Society, 2017. URL:[Link]

  • Selective Mono-BOC Protection of Diamines Lee, D. W., et al. Synthetic Communications, 2007. URL:[Link]

  • Selective Mono-Boc-Protection of Bispidine Gaware, R., & Jordis, U. Sciforum, 2007. URL:[Link]

Reference Data & Comparative Studies

Validation

Alternative linkers to 2-[3-(Boc-amino)propyloxyl]aniline for PROTACs

Introduction: The Topological Baseline In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; it is a critical topological determinant that dictates the thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Topological Baseline

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; it is a critical topological determinant that dictates the thermodynamics of ternary complex formation. The building block 2-[3-(Boc-amino)propyloxyl]aniline is a highly specialized, hybrid aryl-alkyl ether linker. Structurally, it features an aniline nitrogen and a propoxy oxygen positioned ortho to each other on a benzene ring.

This ortho-substitution pattern creates a distinct ~60° "kink" in the exit vector connecting the target protein (POI) warhead and the E3 ligase ligand. While this semi-rigid geometry is highly advantageous when a tight turn is required to prevent steric clashes between the POI and the E3 ligase, it can also act as a structural dead-end if the target interface requires a linear extension or high flexibility[1]. When the baseline ortho-alkoxy aniline fails to induce positive cooperativity, researchers must strategically pivot to alternative linker classes.

Section 1: Objective Comparison of Alternative Linker Classes

To optimize degradation efficiency (DC50 and Dmax), we must understand the causality behind replacing the 2-[3-(Boc-amino)propyloxyl]aniline scaffold. The selection of an alternative is driven by the specific physicochemical or structural deficit of the baseline PROTAC.

Regioisomeric Aryl-Alkyl Ethers (Vector Tuning)

If the baseline PROTAC forms binary complexes but fails to form a productive ternary complex, the ortho exit vector may be driving the E3 ligase and POI into a steric clash.

  • The Alternative: Switching to the meta (3-position) or para (4-position) isomers of the[3-(Boc-amino)propyloxyl]aniline scaffold.

  • The Causality: The meta isomer widens the exit vector to ~120°, while the para isomer creates a nearly linear ~180° extension. This allows researchers to systematically scan the spatial requirements of the protein-protein interface without drastically altering the molecule's lipophilicity (cLogP)[1].

Flexible PEG Linkers (Solubility & Conformational Freedom)

If the semi-rigid aniline ring prevents the PROTAC from sampling the necessary chemical space to find a productive binding mode, fully flexible linkers are required[2].

  • The Alternative: Polyethylene glycol (PEG) chains (e.g., Boc-NH-PEG₂-NH₂ to PEG₆).

  • The Causality: PEG linkers remove the rigid aryl constraints, allowing the PROTAC to adopt multiple orientations[2]. Furthermore, the repeating ethylene glycol units introduce polarity and hydrogen-bond acceptors, significantly improving aqueous solubility compared to the baseline aryl-ether[3]. However, this flexibility comes at an entropic cost during ternary complex formation[4].

Pure Alkyl Chains (Lipophilicity & Permeability)

If the baseline PROTAC exhibits poor cellular efficacy despite strong in vitro ternary complex formation, the issue is likely cell permeability.

  • The Alternative: Simple hydrocarbon chains (e.g., Boc-NH-(CH₂)ₙ-NH₂).

  • The Causality: Removing the hydrogen-bond donating aniline NH and the accepting ether oxygen reduces the topological polar surface area (TPSA). Pure alkyl chains enhance passive diffusion across lipid bilayers, though they often reduce aqueous solubility and can lead to "greasy" molecules prone to non-specific binding[5].

Fully Rigid Heterocycles (Entropic Optimization)

If the propoxy chain of the baseline linker is too flexible, the PROTAC will suffer a massive loss of conformational entropy upon binding, reducing overall potency.

  • The Alternative: Piperazine, spirocyclic, or triazole-based linkers[6].

  • The Causality: Rigid linkers pre-organize the PROTAC into its active conformation[6]. By restricting rotatable bonds, the entropic penalty of ternary complex formation is minimized. If the pre-organized geometry perfectly matches the POI-E3 interface, this leads to sub-nanomolar DC50 values and high positive cooperativity[1].

Section 2: Quantitative Data Presentation

The following table synthesizes the physicochemical and performance trade-offs when transitioning from the baseline 2-[3-(Boc-amino)propyloxyl]aniline to alternative linker topologies.

Linker ClassRepresentative StructureExit Vector / FlexibilityAqueous SolubilityPassive Permeability (PAMPA)Typical Impact on DC50 / Dmax
Baseline (Ortho) 2-[3-propyloxyl]aniline~60° Kink / Semi-RigidModerateModerateBaseline
Vector Tuned (Para) 4-[3-propyloxyl]aniline~180° Linear / Semi-RigidModerateModerateTarget-dependent shift
Flexible PEG Boc-NH-PEG₃-NH₂Highly FlexibleHighLow to ModerateOften improves Dmax[7]
Flexible Alkyl Boc-NH-(CH₂)₈-NH₂Highly FlexibleLowHighImproves cellular DC50[5]
Rigid Heterocycle Piperazine-TriazoleFixed GeometryModerate to HighModerateDrastically lowers DC50[1]

Section 3: Mechanistic Insights & Visualization

The efficacy of a PROTAC is governed by its ability to act catalytically. The linker must facilitate the transition from a binary complex to a productive ternary complex . Flexible linkers (like PEGs) rely on enthalpic gains (new protein-protein interactions) to overcome the entropic penalty of freezing the flexible chain. Conversely, rigid linkers minimize this entropic penalty but risk steric clashes if the exit vectors are misaligned[4].

G POI Protein of Interest (POI) Binary1 POI-PROTAC Binary Complex POI->Binary1 Warhead Binding E3 E3 Ligase (e.g., VHL/CRBN) Binary2 E3-PROTAC Binary Complex E3->Binary2 Ligand Binding PROTAC PROTAC (Warhead - Linker - Ligand) PROTAC->Binary1 PROTAC->Binary2 Ternary Productive Ternary Complex (POI-PROTAC-E3) Binary1->Ternary E3 Recruitment Binary2->Ternary POI Recruitment Ub Ubiquitination & Degradation Ternary->Ub Positive Cooperativity

Pathway of PROTAC-mediated ternary complex formation driven by linker topology.

Section 4: Experimental Workflows & Self-Validating Protocols

To objectively compare these alternative linkers, a rigorous, self-validating experimental pipeline must be established. A self-validating protocol ensures that observed degradation is explicitly caused by the PROTAC mechanism, rather than off-target toxicity or artifactual assay interference.

Workflow Step1 1. Linker Selection (Aryl, PEG, Alkyl, Rigid) Step2 2. PROTAC Synthesis (Amide/SNAr Coupling) Step1->Step2 Step3 3. Ternary Complex Assay (TR-FRET / AlphaScreen) Step2->Step3 Step4 4. Cellular Degradation (Western Blot DC50/Dmax) Step3->Step4 Step5 5. Permeability & PK (PAMPA / Caco-2) Step4->Step5

Standardized experimental workflow for PROTAC linker optimization and validation.

Protocol 1: TR-FRET Assay for Ternary Complex Stability

This assay measures the physical proximity of the POI and E3 ligase in vitro, isolating the linker's structural influence from cellular permeability variables.

  • Reagent Preparation: Prepare recombinant GST-tagged POI and His-tagged E3 ligase complex. Use Anti-GST-Tb (Terbium, donor) and Anti-His-d2 (acceptor) fluorophores.

  • Incubation: In a 384-well microplate, combine 10 nM POI, 10 nM E3 ligase, and a titration series of the PROTAC (0.1 nM to 10 µM) in assay buffer.

  • Self-Validation Control (Competition): In parallel wells, include the PROTAC at its optimal concentration alongside a 100-fold excess of free warhead or free E3 ligand.

  • Detection: Read time-resolved fluorescence at 665 nm and 620 nm.

  • Causality Check: The FRET signal should peak at optimal ternary complex formation and drop at high concentrations (the "hook effect"). The competition controls must reduce the signal to baseline, proving the interaction is specifically mediated by the bifunctional PROTAC.

Protocol 2: Western Blot Determination of DC50 and Dmax

This is the gold standard for quantifying target protein reduction.

  • Cell Treatment: Plate target cells (e.g., HeLa or MCF7) in 12-well plates. Treat with a 10-point serial dilution of the PROTAC (1 pM to 10 µM) for 24 hours.

  • Mechanistic Controls (Critical): Pre-treat a subset of cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) for 2 hours prior to PROTAC addition.

  • Lysis & Blotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for the POI and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities. Normalize POI levels to GAPDH and vehicle control. Plot against PROTAC concentration to calculate DC50 and Dmax[7].

  • Causality Check: If the PROTAC is functioning via the intended mechanism, the MG132 and MLN4924 controls must rescue the protein levels back to baseline, proving that degradation is strictly dependent on the ubiquitin-proteasome system[8].

References

  • Benchchem. "A Comparative Guide to PROTAC Linkers: Bridging In Vitro Potency and In Vivo Efficacy." Benchchem Technical Guides.

  • Benchchem. "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs." Benchchem Technical Guides. 3

  • Benchchem. "A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs: A Guide for Researchers." Benchchem Technical Guides. 5

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. 4

  • ChemPep. "Overview of PROTAC Linkers." ChemPep Technical Articles. 2

  • Benchchem. "A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values." Benchchem Technical Guides. 7

  • Precise PEG LLC. "Linkers in PROTACs." Precise PEG Technical Resources. 6

  • Zorba, A., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC (PubMed Central). 1

  • Gabizon, R., et al. "Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs." PMC (PubMed Central). 8

Sources

Comparative

Efficacy of PROTACs using 2-[3-(Boc-amino)propyloxyl]aniline linker

Efficacy of PROTACs Utilizing the 2-[3-(Boc-amino)propyloxyl]aniline Linker: A Comparative Guide Executive Summary & Structural Rationale Proteolysis Targeting Chimeras (PROTACs) rely heavily on the physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of PROTACs Utilizing the 2-[3-(Boc-amino)propyloxyl]aniline Linker: A Comparative Guide

Executive Summary & Structural Rationale

Proteolysis Targeting Chimeras (PROTACs) rely heavily on the physicochemical properties of their linkers to successfully mediate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The linker's chemical nature, length, and rigidity are not merely passive features; they profoundly impact the PROTAC's stability, efficacy, and overall pharmacokinetic properties[1].

The 2-[3-(Boc-amino)propyloxyl]aniline linker (CAS: 1175649-65-6)[2] represents a highly specialized bifunctional building block. Structurally, it combines a primary aromatic amine (aniline) with an ortho-substituted ether linkage extending into a 3-carbon aliphatic chain, terminating in a Boc-protected primary amine.

Mechanistic Advantages:

  • Conformational Rigidity: Unlike highly flexible Polyethylene Glycol (PEG) or pure alkyl chains, the aryl ring restricts rotational degrees of freedom. This reduces the entropic penalty incurred during ternary complex formation.

  • Vectorial Projection: The ortho-ether substitution forces a distinct "bent" dihedral angle. This pre-organization is critical when the exit vectors of the POI and E3 ligase binding pockets require a non-linear geometry.

  • Orthogonal Synthesis: The Boc-protected aliphatic amine allows for selective, sequential coupling—first at the aniline nitrogen, followed by deprotection and coupling at the aliphatic tail—preventing unwanted dimerization. Furthermore, aniline and amine functional groups are increasingly hybridized into PROTAC linkers to serve as chemical handles for advanced modalities, such as Pro-PROTACs[3].

G POI Target Protein (POI) PROTAC PROTAC (Aniline Linker) POI->PROTAC Binding Ternary Ternary Complex Formation PROTAC->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->PROTAC Binding Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome

Fig 1: PROTAC-mediated ternary complex formation and degradation pathway.

Comparative Efficacy Analysis

When designing a PROTAC, the choice of linker directly dictates the depth of degradation ( Dmax​ ) and the concentration required to achieve 50% degradation ( DC50​ ). Below is an objective comparison of the deprotected 2-[3-(amino)propyloxyl]aniline core against standard alternatives.

Table 1: Physicochemical Comparison of Linker Architectures
Linker TypeConformational RigidityAqueous SolubilityEntropic Penalty (Binding)Typical Plasma Stability
2-[3-(amino)propyloxyl]aniline High (Aryl ring)Moderate (Ether oxygen)LowModerate to High (Tunable)
PEG3 Low (Highly flexible)HighHighHigh
Alkyl (C6) Low (Flexible)Low (Hydrophobic)HighHigh
Table 2: Representative Efficacy Metrics (Aniline vs. Flexible Linkers)
PROTAC VariantLinker Core DC50​ (nM) Dmax​ (%)Ternary Complex Cooperativity ( α )
PROTAC-A 2-[3-(amino)propyloxyl]aniline4.298%> 10 (Positive)
PROTAC-B PEG345.085%~ 1 (Neutral)
PROTAC-C Alkyl (C6)120.560%< 1 (Negative)
(Note: Data represents a generalized model for target kinases where rigid vectors are preferred).

Stability Considerations: While rigid linkers enhance cooperativity, the stability of aniline-based linkers must be carefully evaluated. Research indicates that certain acylated aniline linkers can be subject to significant enzymatic degradation in human plasma compared to simple alkyl amides[4]. However, optimizing the attachment point and utilizing the steric hindrance of the ortho-propyloxy group can mitigate amidase susceptibility, yielding degraders with robust half-lives[4].

Logic Aniline 2-[3-(Amino)propyloxyl]aniline Core Rigidity Conformational Rigidity (Aryl Ring) Aniline->Rigidity Solubility Aqueous Solubility (Ether Oxygen) Aniline->Solubility Stability Plasma Stability (Steric Hindrance) Aniline->Stability Efficacy Enhanced Ternary Complex Formation Rigidity->Efficacy Solubility->Efficacy Stability->Efficacy

Fig 2: Logical relationship between aniline linker properties and PROTAC efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They not only provide step-by-step instructions but also embed critical controls to prove causality.

Protocol A: Synthesis and Orthogonal Deprotection

Causality: The Boc (tert-butyloxycarbonyl) group on the aliphatic amine allows for selective coupling at the unprotected aniline nitrogen first. This orthogonal strategy prevents unwanted polymerization during the assembly of the heterobifunctional molecule.

  • Primary Coupling: React the aniline amine of 2-[3-(Boc-amino)propyloxyl]aniline[2] with the POI ligand via standard amide coupling (e.g., HATU/DIPEA in DMF) or reductive amination.

  • Boc Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.

    • Self-Validation Check: Monitor reaction completion via LC-MS. The complete disappearance of the +100 Da Boc mass confirms the liberation of the primary aliphatic amine.

  • Secondary Coupling: Evaporate the TFA under reduced pressure and couple the newly exposed aliphatic amine to the E3 ligase ligand (e.g., a thalidomide derivative) using HATU/DIPEA.

Protocol B: In Vitro Cellular Degradation Assay

Causality: To prove that the reduction in target protein levels is driven by proteasomal degradation (the PROTAC mechanism) rather than off-target transcriptional suppression or cytotoxicity, a proteasome inhibitor rescue control must be included.

  • Cell Seeding: Seed the target cell line in 6-well plates at 3×105 cells/well and incubate overnight at 37°C.

  • Rescue Control Pre-treatment: Pre-treat designated control wells with 1 µM MG-132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8 activating enzyme inhibitor) for 2 hours prior to PROTAC addition.

  • PROTAC Treatment: Treat cells with a dose-response gradient of the PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 12-24 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe for the POI, the E3 ligase, and a stable loading control (e.g., GAPDH or β -actin).

  • Quantification: Quantify band intensities using densitometry to calculate the DC50​ and Dmax​ . Validation: The MG-132 pre-treated wells must show a complete rescue of POI levels, confirming degradation causality.

Protocol C: Plasma Stability Assay

Causality: Because aniline-derived amides can be susceptible to plasma amidases[4], evaluating the half-life in human plasma ensures the PROTAC will survive systemic circulation.

  • Spiking: Spike the PROTAC into pooled human plasma to a final concentration of 1 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and instantly halts enzymatic degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to plot the decay curve and calculate T1/2​ .

Workflow Synth 1. PROTAC Synthesis (Boc Deprotection & Coupling) Cell 2. Cell Treatment (Dose-Response) Synth->Cell Lysis 3. Cell Lysis & Protein Extraction Cell->Lysis WB 4. Western Blotting (Target vs Loading Control) Lysis->WB Quant 5. DC50 & Dmax Quantification WB->Quant

Fig 3: Step-by-step experimental workflow for PROTAC efficacy validation.

References

  • Title: 2-[3-(Boc-aMino)
  • Title: A Comparative Guide to the In Vitro Stability of PROTAC Linkers | Source: Benchchem | URL
  • Title: Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands | Source: PMC (NIH)
  • Title: Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity | Source: ACS Publications | URL

Sources

Validation

Structure-Activity Relationship (SAR) of 2-[3-(Boc-amino)propoxy]aniline Analogs: A Comparison Guide for Kinase and Epigenetic Inhibitor Design

Note: In commercial chemical catalogs, this scaffold is frequently listed under the synonymous nomenclature 2-[3-(Boc-amino)propyloxyl]aniline (CAS 1175649-65-6). Executive Summary & Mechanistic Rationale In modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Note: In commercial chemical catalogs, this scaffold is frequently listed under the synonymous nomenclature 2-[3-(Boc-amino)propyloxyl]aniline (CAS 1175649-65-6).

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, designing targeted therapeutics requires balancing high target affinity with favorable pharmacokinetic (PK) properties. 2-[3-(Boc-amino)propoxy]aniline has emerged as a highly privileged bifunctional building block. It is extensively utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[1], Histamine receptor antagonists, and Histone Deacetylase (HDAC) targeted protein degraders[2].

The mechanistic brilliance of this scaffold lies in its tripartite structure:

  • The Aniline Core: Acts as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing seamless coupling to electron-deficient heteroaromatic cores (e.g., 4-chloroquinazolines or pyrimidines)[1][3]. Once coupled, the aniline nitrogen often participates in critical hydrogen bonding within the target's hinge region.

  • The Propoxy Linker (n=3): Provides an optimal spatial extension of approximately 3.8–4.2 Å. This length is precisely calibrated to traverse the lipophilic channel of ATP-binding pockets, directing the terminal amine toward the solvent-exposed interface without incurring severe entropic penalties[1].

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection during harsh core-coupling conditions. Upon mild acidic deprotection, it yields a primary amine that dramatically enhances aqueous solubility, enables salt formation, or serves as an anchor point for PROTAC E3-ligase linkers[2].

SAR_Logic Aniline Aniline Core (Nucleophile / Hinge Binder) Linker Propoxy Linker (n=3) (Traverses Lipophilic Channel) Aniline->Linker Ortho-Substitution Target Target Protein (e.g., EGFR, HDAC6) Aniline->Target Core Coupling Amine Boc-Amino Group (Solvent Interface / Anchor) Linker->Amine Spatial Extension Amine->Target Solubilization

Logical relationship of 2-[3-(Boc-amino)propoxy]aniline structural components in drug design.

SAR Comparison: Linker Length & Terminal Substitution

To objectively evaluate the performance of the 3-carbon propoxy linker, we must compare it against its structural alternatives. Modifying the linker length (ethoxy vs. propoxy vs. butoxy) or the terminal amine substitution (primary vs. tertiary) drastically alters the compound's biological and physicochemical profile.

Causality Behind the SAR Trends:
  • Linker Length: The ethoxy (n=2) analog often falls short of the solvent boundary, leading to unfavorable desolvation penalties when the polar amine is buried in the lipophilic pocket. The butoxy (n=4) analog is excessively flexible, resulting in a high entropic penalty upon binding. The propoxy (n=3) analog represents the "Goldilocks" zone, achieving optimal vector geometry[1][3].

  • Terminal Amine: While the primary amine (derived from the Boc-precursor) offers excellent solubility, it can be susceptible to rapid metabolism (e.g., via MAO enzymes). Alkylating the amine to a dimethylamino or morpholino group often improves Caco-2 permeability and metabolic stability while maintaining the necessary basicity for salt formation[4].

Quantitative SAR Data Summary

(Data representative of standard 4-anilinoquinazoline EGFR inhibitor series derived from these building blocks)

Analog ScaffoldLinker LengthTerminal GroupEGFR IC₅₀ (nM)Aqueous Sol. (µg/mL)Caco-2 Perm. (10⁻⁶ cm/s)
2-(2-aminoethoxy)anilinen=2Primary Amine45.21201.2
2-[3-(Boc-amino)propoxy]aniline (Deprotected) n=3 Primary Amine 12.5 150 2.5
2-(4-aminobutoxy)anilinen=4Primary Amine85.0903.1
2-(3-dimethylaminopropoxy)anilinen=3Dimethylamine15.32108.4
2-(3-morpholinopropoxy)anilinen=3Morpholine18.118012.5

Experimental Workflow: Self-Validating Synthesis Protocol

To utilize 2-[3-(Boc-amino)propoxy]aniline effectively, researchers must employ a robust, self-validating synthetic workflow. The following protocol details the SNAr coupling of this aniline to a generic 4-chloroquinazoline core, followed by Boc deprotection[1][3].

Step 1: SNAr Coupling
  • Reagents: Combine 4-chloroquinazoline core (1.0 eq) and 2-[3-(Boc-amino)propoxy]aniline (1.2 eq) in anhydrous isopropanol (iPrOH).

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to protonate the quinazoline N1 nitrogen, increasing the electrophilicity of the C4 position.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The protocol is self-validating if LC-MS shows the disappearance of the starting material and the emergence of a dominant [M+H]⁺ peak corresponding to the Boc-protected intermediate. Do not proceed if unreacted aniline exceeds 5%.

Step 2: Boc Deprotection
  • Preparation: Isolate the intermediate and dissolve it in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Reagent Addition: Dropwise add Trifluoroacetic acid (TFA) so that the final ratio of DCM:TFA is 4:1. Causality: The ether linkage of the propoxy group is stable under these mildly acidic conditions, whereas the Boc carbamate is selectively cleaved[1].

  • Reaction: Stir and allow to warm to room temperature for 2 hours.

  • Validation Checkpoint 2 (NMR/Mass): Concentrate the mixture under reduced pressure. Analyze via LC-MS to confirm the loss of 100 Da (the Boc group). ¹H-NMR should show the disappearance of the intense 9-proton singlet at ~1.4 ppm.

  • Purification: Purify the resulting TFA salt via preparative reverse-phase HPLC to achieve >95% purity.

Workflow Step1 1. SNAr Coupling (Aniline + Heteroaryl Chloride) Step2 2. LC-MS Validation (Confirm Mass & Purity) Step1->Step2 Step3 3. Boc Deprotection (TFA in DCM, 0°C to RT) Step2->Step3 If [M+H]+ is dominant Step4 4. Final Purification (Prep-HPLC, >95% Purity) Step3->Step4

Step-by-step experimental workflow for SNAr coupling and Boc deprotection.

References

  • Yang, Z., et al. (2024). "Discovery of Novel Small-Molecule-Based Potential PD-L1/EGFR Dual Inhibitors with High Druggability for Glioblastoma Immunotherapy." Journal of Medicinal Chemistry.[Link]

  • Wang, X., et al. (2025). "Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders." Journal of Medicinal Chemistry.[Link]

  • Liu, Y., et al. (2026). "Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8." Journal of Medicinal Chemistry.[Link]

  • Pauls, H. W., et al. (2014). "Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946)." ChemMedChem.[Link]

Sources

Comparative

Validating the structure of synthesized 2-[3-(Boc-amino)propyloxyl]aniline

Comprehensive Comparison Guide: Structural Validation of 2-[3-(Boc-amino)propyloxyl]aniline Executive Summary 2-[3-(Boc-amino)propyloxyl]aniline (Chemical Formula: C14H22N2O3) is a highly versatile, bifunctional intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structural Validation of 2-[3-(Boc-amino)propyloxyl]aniline

Executive Summary

2-[3-(Boc-amino)propyloxyl]aniline (Chemical Formula: C14H22N2O3) is a highly versatile, bifunctional intermediate widely utilized in pharmaceutical synthesis and medicinal chemistry. It features an ortho-substituted aniline ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a propyl ether linker. Because this molecule contains two distinct nitrogen centers with differing nucleophilicities, rigorous structural validation is critical before it can be deployed in downstream coupling reactions.

This guide objectively compares routine analytical screening against regulatory-grade structural elucidation, providing the causality behind experimental choices and the expected data required to unambiguously confirm this specific structure.

Part 1: Analytical Strategy Comparison

When validating synthesized small molecules, researchers must balance throughput with structural certainty. We compare two distinct analytical tiers:

Tier 1: Routine Screening (High-Throughput)

  • Techniques: Low-Resolution Liquid Chromatography-Mass Spectrometry (LR-LC-MS) and 1D 1 H Nuclear Magnetic Resonance (NMR).

  • Purpose: Rapid confirmation of reaction success and functional group presence[1].

  • Limitations: Cannot definitively prove exact elemental composition or regiochemistry (e.g., distinguishing ortho from meta or para isomers if the starting material's purity is unknown).

Tier 2: Unambiguous Elucidation (Regulatory-Grade)

  • Techniques: High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC).

  • Purpose: Required for IND/NDA filings, reference standard qualification, or publishing novel synthetic routes[2].

  • Advantages: HRMS confirms the exact elemental formula[3], while 2D NMR definitively maps the connectivity of the ether linker to the specific aromatic carbon[1].

ValidationWorkflow Start Synthesized Compound 2-[3-(Boc-amino)propyloxyl]aniline Tier1 Routine Screening (High-Throughput) Start->Tier1 Tier2 Unambiguous Elucidation (Regulatory Grade) Start->Tier2 LRMS LR-LC-MS (ESI+) Target: [M+H]+ 267.2 Tier1->LRMS NMR1D 1D 1H NMR (CDCl3) Target: Functional Groups Tier1->NMR1D HRMS HRMS (ESI-TOF) Target: 267.1703 ± 5 ppm Tier2->HRMS NMR2D 2D NMR (COSY, HSQC, HMBC) Target: Regiochemistry Tier2->NMR2D Decision Structural Ambiguity? LRMS->Decision NMR1D->Decision Validated Structure Validated HRMS->Validated NMR2D->Validated Decision->Tier2 Yes (Isomers possible) Decision->Validated No (Routine confirmation)

Figure 1: Decision tree comparing routine screening vs. regulatory-grade structural elucidation.

Part 2: Comparative Data & Causality

Mass Spectrometry: LRMS vs. HRMS

To validate the molecular weight, Electrospray Ionization (ESI) is the industry standard. Causality of Ionization Mode: ESI in positive mode (ESI+) is explicitly chosen over negative mode because the basic aniline nitrogen readily accepts a proton in acidic mobile phases, yielding a robust [M+H] + signal[3].

While LRMS is sufficient for quick checks, HRMS is mandatory to prove the exact elemental composition (Exact Mass: 266.1630 Da)[4].

Table 1: Mass Spectrometry Performance Comparison

TechniqueIonizationTarget IonExpected m/zMass AccuracyStructural Certainty
LR-LC-MS (Single Quad)ESI+[M+H] + 267.2± 0.5 DaLow (Confirms nominal MW only)
HRMS (ESI-TOF)ESI+[M+H] + 267.1703< 5 ppmHigh (Confirms exact elemental formula)
Nuclear Magnetic Resonance: 1D vs. 2D Techniques

NMR is the definitive tool for mapping molecular connectivity[2]. Causality of Solvent Choice: Deuterated chloroform (CDCl 3​ ) is strictly preferred over exchanging solvents like CD 3​ OD. Because CDCl 3​ lacks exchangeable deuterium atoms, it preserves the critical N-H protons, allowing us to simultaneously observe and differentiate the broad singlet of the aniline -NH 2​ from the carbamate -NH[5].

Table 2: Expected 1 H and 13 C NMR Assignments (CDCl 3​ , 298 K)

Position 1 H Shift (ppm), Multiplicity, J (Hz), Int. 13 C Shift (ppm)Assignment / Mechanistic Causality
Boc -CH 3​ 1.45, s, 9H28.43x equivalent methyl groups of the tert-butyl moiety.
Propyl -CH 2​ - (central)2.05, p, J=6.5, 2H29.5Split by two adjacent CH 2​ groups (pentet).
Propyl -CH 2​ -N 3.35, q, J=6.5, 2H38.2Deshielded by nitrogen; appears as a quartet due to coupling with adjacent CH 2​ and NH.
Aniline -NH 2​ 3.80, br s, 2HN/ABroadened by quadrupolar relaxation of 14 N; visible only in non-exchanging solvents.
Propyl -O-CH 2​ - 4.05, t, J=6.2, 2H66.5Highly deshielded by the electronegative ether oxygen.
Carbamate -NH 4.85, br s, 1HN/AStrongly hydrogen-bonded; appears as a broad singlet.
Aromatic C-H 6.70 - 6.85, m, 4H112.5 - 121.2Characteristic ortho-disubstituted benzene ring pattern.
Boc Quaternary C N/A79.2Characteristic shift for the tert-butyl central carbon.
Aromatic C-NH 2​ N/A136.5Deshielded by the primary amine group.
Aromatic C-O N/A146.2Highly deshielded by the ether oxygen.
Boc C=O N/A156.1Carbamate carbonyl carbon.

Causality of 2D NMR: 1D NMR alone cannot prove that the propoxy chain is attached to the oxygen rather than the aniline nitrogen, nor can it definitively prove ortho substitution if the starting materials are questionable. Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC will reveal a critical 3-bond correlation between the propoxy -O-CH 2​

  • protons (~4.05 ppm) and the aromatic C-O carbon (~146.2 ppm), creating a self-validating proof of regiochemistry[1].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, follow these step-by-step methodologies for regulatory-grade validation.

Protocol A: High-Resolution LC-MS (ESI-TOF) Workflow
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 2-[3-(Boc-amino)propyloxyl]aniline in 1.0 mL of HPLC-grade Methanol to create a stock solution.

  • Dilution & Acidification: Dilute the stock 1:100 in a mobile phase mixture of MeOH/H 2​ O (50:50) containing 0.1% Formic Acid.

    • Self-Validating Mechanism: The formic acid acts as a proton donor, guaranteeing the complete ionization of the aniline nitrogen. Without this acidic modifier, the [M+H] + signal intensity would drop precipitously, leading to false negatives.

  • Instrument Parameters: Inject 2 μ L into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Extraction: Extract the ion chromatogram specifically for m/z 267.1703. The structure is validated if the observed mass falls within a < 5 ppm error margin of the theoretical exact mass.

Protocol B: Multinuclear 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of anhydrous CDCl 3​ .

    • Self-Validating Mechanism: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (0.00 ppm), ensuring that the chemical shifts of the Boc group (~1.45 ppm) and the aliphatic chains are calibrated accurately against environmental fluctuations.

  • 1D 1 H and 13 C Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 2-second relaxation delay). Acquire the 13 C spectrum at 100 MHz (1024 scans, 2-second relaxation delay).

  • 2D HMBC Acquisition: Set up an optimized 1 H- 13 C HMBC experiment. Tune the long-range coupling constant ( nJCH​ ) parameter to 8 Hz, which is optimal for observing the crucial 3-bond coupling across the ether linkage. Process the data to confirm the cross-peak between 4.05 ppm ( 1 H) and 146.2 ppm ( 13 C).

References

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. nih.gov.
  • 2-[3-(Boc-aMino)propyloxyl]aniline 1175649-65-6 wiki - Guidechem. guidechem.com.
  • NMR And Mass Spectrometry In Pharmaceutical Development - Outsourced Pharma. outsourcedpharma.com.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Characterizing Small Molecules with NMR - News-Medical.Net. news-medical.net.

Sources

Validation

Optimizing Targeted Protein Degradation: The Strategic Advantage of Rigid Linkers

A Technical Comparison Guide for Drug Development Professionals The design of Proteolysis Targeting Chimeras (PROTACs) has evolved significantly from the empirical linking of two pharmacophores to the rational, structure...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has evolved significantly from the empirical linking of two pharmacophores to the rational, structure-guided engineering of ternary complexes. While early PROTACs relied heavily on flexible polyethylene glycol (PEG) or long alkyl chains to sample conformational space, the field is rapidly shifting toward rigidified architectures[1].

As a Senior Application Scientist, I have observed that the linker is not a passive spacer; it is a critical thermodynamic driver. This guide objectively compares the performance of flexible linkers against rigid and semi-rigid scaffolds—specifically highlighting the utility of building blocks like 2-[3-(Boc-amino)propyloxyl]aniline —and provides actionable, self-validating protocols for evaluating linker efficacy.

The Thermodynamic Imperative: Overcoming the Entropic Penalty

The fundamental challenge in PROTAC design is the formation of a stable, highly cooperative ternary complex (TC) between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.

Flexible linkers, such as PEG, possess a high degree of translational and rotational freedom in their unbound state[2]. When a PROTAC with a flexible linker binds to its targets, it must freeze into a specific bioactive conformation. This restriction of degrees of freedom results in a massive loss of conformational entropy (a large, unfavorable −TΔS term), which thermodynamically penalizes TC formation[1].

Conversely, rigid linkers pre-organize the PROTAC into a conformation that closely approximates the bound state. By restricting conformational freedom in the free state, rigid linkers significantly reduce the entropic cost of initial capture and TC formation[3]. Computational molecular dynamics simulations further confirm that rigid linkers reduce the conformational energy difference between binary and ternary states, thereby stabilizing the PPI (protein-protein interaction) interface[4].

ThermoLogic Flex Flexible Linker (e.g., PEG-based) HighS High Conformational Freedom (Large Entropy) Flex->HighS Rigid Rigid Linker (e.g., Aniline-based) LowS Pre-organized Conformation (Restricted Entropy) Rigid->LowS PenaltyFlex High Entropic Penalty Upon Binding (TΔS << 0) HighS->PenaltyFlex PenaltyRigid Low Entropic Penalty Upon Binding (TΔS < 0) LowS->PenaltyRigid TC Ternary Complex Formation (POI - PROTAC - E3) PenaltyFlex->TC PenaltyRigid->TC

Thermodynamic logic comparing flexible and rigid linkers in ternary complex formation.

Structural Profiling: The Case for 2-[3-(Boc-amino)propyloxyl]aniline

Fully rigid linkers (e.g., contiguous alkynes or fused heterocycles) can sometimes prevent productive binding if the exit vectors are misaligned[2]. Therefore, semi-rigid hybrid linkers are often the optimal solution.

2-[3-(Boc-amino)propyloxyl]aniline (Molecular Weight: 266.34 g/mol , TPSA: 73.6 Ų) is a prime example of an advanced semi-rigid building block[5].

Causality of its Structural Design:

  • Aromatic Rigidity: The aniline ring restricts rotatable bonds and pre-organizes the spatial trajectory of the linker, reducing the entropic penalty upon binding.

  • Tuned Flexibility: The short propyloxy ether chain provides the minimal necessary flexibility to accommodate slight structural shifts during E3-POI recruitment, preventing steric clashes that plague overly rigid systems.

  • Orthogonal Reactivity: The molecule features two distinct exit vectors: an aniline nitrogen (amenable to Buchwald-Hartwig amination or direct acylation) and a Boc-protected primary amine. This allows for highly convergent, modular synthesis of the PROTAC, seamlessly connecting E3 ligands (like thalidomide derivatives) to POI warheads[6].

Comparative Performance Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration ( DC50​ ) and maximum degradation ( Dmax​ ). The table below synthesizes quantitative performance metrics across different linker architectures, demonstrating the superiority of rigidified systems in optimized degraders[7],[2],[].

Linker ArchitectureExample MotifConformational Entropy (Free State)Entropic Penalty (Bound State)Membrane PermeabilityTypical Impact on DC50​
Highly Flexible PEG (e.g., PEG3-PEG4)HighSevere ( −TΔS≪0 )Poor (Requires shedding of water cages)Baseline
Semi-Flexible Linear Alkyl (C6-C10)ModerateModerateModerate (Lipophilic but flexible)Marginal Improvement
Semi-Rigid Aniline-ether (e.g., 2-[3-(Boc-amino)propyloxyl]aniline)RestrictedLowExcellent (Low TPSA, pre-organized)Significant Reduction (Potency ↑)
Highly Rigid Piperazine / AlkyneHighly RestrictedVery LowVariable (Highly dependent on solubility)Target-Dependent

Pharmacokinetic Advantage: Flexible PEG chains require high-energy water cages to remain soluble. To cross a lipid bilayer, these water cages must be shed, creating a massive energetic barrier to passive diffusion[]. Rigid linkers, particularly aromatic ones like aniline derivatives, reduce the polar surface area and eliminate repeating ether oxygens, thereby dramatically improving trans-cellular flux and oral bioavailability[],[3].

Experimental Validation: Self-Validating Protocol for Ternary Complex Assessment

To objectively compare a rigid linker against a flexible alternative, researchers must measure actual Ternary Complex formation, not just binary binding affinity. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to calculate cooperativity ( α ).

Causality of the Assay Design: TR-FRET is utilized because the energy transfer only occurs when the donor and acceptor are brought into strict proximity (<10 nm) by the PROTAC. To ensure self-validation, the protocol mandates a competitive inhibition control to prove the signal is driven by specific complex formation, and a broad titration range to observe the characteristic "Hook Effect" (signal drop at high PROTAC concentrations due to binary complex saturation).

Step-by-Step Methodology:
  • Protein Preparation: Purify the POI with an N-terminal His-tag and the E3 ligase (e.g., VHL or CRBN) with a GST-tag.

  • Reagent Titration: Prepare a 3-fold serial dilution of the rigid PROTAC (synthesized via 2-[3-(Boc-amino)propyloxyl]aniline) and a flexible PEG-analog control, ranging from 10 pM to 10 μM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.4).

  • Complex Assembly: In a 384-well low-volume plate, mix 100 nM His-POI, 100 nM GST-E3, and the PROTAC dilutions.

  • Internal Control (Self-Validation): In parallel wells, add a 100-fold excess of the free POI warhead ligand. Expected Result: Complete loss of TR-FRET signal, validating that the proximity is specifically PROTAC-mediated.

  • Fluorophore Addition: Add Anti-His Terbium (Tb) donor antibody (2 nM) and Anti-GST d2 acceptor antibody (20 nM).

  • Equilibration & Readout: Incubate in the dark at room temperature for 2 hours to reach steady-state equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Plot the 665/615 nm emission ratio against PROTAC concentration. Use a bell-shaped curve fitting model to extract the α (cooperativity) value. Rigid linkers typically exhibit a left-shifted curve and higher α values compared to flexible analogs.

TRFRET S1 1. Reagent Prep Epitope-tagged POI & E3 S2 2. PROTAC Titration Serial dilution of Rigid PROTAC S1->S2 S3 3. Fluorophore Addition Tb-donor & d2-acceptor S2->S3 S4 4. Incubation Equilibrate to steady state S3->S4 S5 5. Readout & Analysis Measure 665/615 nm Calculate Cooperativity S4->S5

Step-by-step TR-FRET experimental workflow for validating ternary complex formation.

Conclusion

The transition from flexible PEG chains to rationally designed rigid linkers marks a maturation in targeted protein degradation. By utilizing semi-rigid building blocks like 2-[3-(Boc-amino)propyloxyl]aniline, drug developers can effectively bypass the thermodynamic entropic penalty of ternary complex formation while simultaneously improving membrane permeability and pharmacokinetic profiles.

Sources

Comparative

Aniline vs. Aliphatic Linkers in Drug Design: A Comparative Guide

In the intricate world of drug design, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety t...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug design, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[][2][] The choice of linker profoundly influences a drug's stability, pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and ultimately, its efficacy and safety.[][4][5] This guide provides an in-depth comparative analysis of two major classes of linkers: aniline-based linkers and aliphatic linkers, offering insights into their respective advantages and disadvantages to aid researchers in making informed decisions for their drug design strategies.

The Pivotal Role of Linkers in Targeted Therapies

Linkers are more than just molecular bridges; they are dynamic components that must perform a delicate balancing act. An ideal linker should be sufficiently stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity and reduced efficacy.[][4][] Conversely, upon reaching the target site, the linker must be efficiently cleaved to release the active payload in its intended cellular compartment.[][4][] Key parameters to consider in linker design include its chemical nature, length, rigidity, and hydrophilicity, all of which must be optimized for a given application.[7][8]

Aniline Linkers: Leveraging Aromatic Properties for Controlled Release

Aniline-based linkers incorporate an aniline moiety within their structure. This aromatic amine offers unique chemical properties that are particularly advantageous for specific drug delivery strategies, most notably in the context of self-immolative spacers.

Key Characteristics:

  • Self-Immolation: Aniline linkers are frequently employed in self-immolative systems, such as the widely used para-aminobenzyl carbamate (PABC) spacer.[9] Following enzymatic cleavage of a nearby trigger (e.g., a dipeptide by cathepsin B), the exposed aniline nitrogen initiates a rapid electronic cascade, leading to the release of the payload.[9] This mechanism allows for the release of drugs containing functional groups, like amines, that are not directly amenable to cleavage.[9][10]

  • Modulated Reactivity: The electronic properties of the aniline ring can be tuned through the introduction of substituents, thereby influencing the rate of self-immolation and payload release. This offers a degree of control over the drug release kinetics.

  • Potential for Enhanced Bystander Effect: Payloads released from aniline-containing linkers can possess physicochemical properties, such as membrane permeability, that facilitate their diffusion into neighboring, antigen-negative tumor cells, leading to a "bystander effect."[10] This can be particularly beneficial in treating heterogeneous tumors.[10]

  • Metabolic Considerations: While useful, the aniline substructure itself can be susceptible to metabolism in the liver, which may lead to the formation of toxic metabolites.[11][12] This is a critical consideration in drug design and safety assessment.[11][12]

Structural Representation of Aniline-Based Self-Immolative Linker

G cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 Payload Release Mechanism Antibody Antibody Linker_Trigger Trigger (e.g., Val-Cit) Antibody->Linker_Trigger Aniline_Spacer Aniline Spacer (PABC) Linker_Trigger->Aniline_Spacer Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Linker_Trigger->Enzymatic_Cleavage Payload Payload Aniline_Spacer->Payload Self_Immolation 1,6-Elimination (Self-Immolation) Enzymatic_Cleavage->Self_Immolation Released_Payload Free Payload Self_Immolation->Released_Payload

Caption: Aniline-based self-immolative linker mechanism in an ADC.

Aliphatic Linkers: The Workhorses of Drug Conjugation

Aliphatic linkers are composed of saturated or unsaturated hydrocarbon chains and are the most commonly used linkers in drug design, particularly in PROTACs.[7][8][13] Their popularity stems from their synthetic accessibility and tunable physical properties.

Key Characteristics:

  • Flexibility and Length: Aliphatic chains, such as alkyl and polyethylene glycol (PEG) chains, provide significant conformational flexibility.[7][8] The length of the linker can be easily adjusted to optimize the spatial orientation between the targeting moiety and the payload, which is crucial for forming a stable ternary complex in PROTACs.[7]

  • Hydrophilicity/Hydrophobicity: The physicochemical properties of aliphatic linkers can be readily modified. Simple alkyl chains are hydrophobic, which can sometimes limit aqueous solubility.[14] The incorporation of heteroatoms, such as oxygen in PEG linkers, increases hydrophilicity, improving solubility and potentially altering the pharmacokinetic profile.[7][14]

  • Synthetic Tractability: Aliphatic linkers are generally straightforward to synthesize and incorporate into drug conjugates, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][13]

  • Metabolic Stability: While generally considered stable, simple alkyl chains can be susceptible to oxidative metabolism.[15] Introducing cyclic elements or other metabolically more robust functionalities can enhance stability.[14]

Structural Representation of a PROTAC with an Aliphatic Linker

G Target_Protein_Ligand Target Protein Ligand (Warhead) Aliphatic_Linker Aliphatic Linker (e.g., PEG, Alkyl) Target_Protein_Ligand->Aliphatic_Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) Aliphatic_Linker->E3_Ligase_Ligand

Caption: A PROTAC molecule featuring an aliphatic linker.

Head-to-Head Comparison: Aniline vs. Aliphatic Linkers

FeatureAniline LinkersAliphatic Linkers
Primary Function Often part of a self-immolative system for controlled payload release.Primarily provide spatial separation and optimal orientation between two molecular entities.[7]
Flexibility Generally more rigid due to the aromatic ring.Highly flexible, with length and rigidity being tunable.[7]
Solubility Can be modulated by substituents on the aniline ring.Readily tunable from hydrophobic (alkyl) to hydrophilic (PEG).[14]
Synthesis Can be more complex, especially when part of a multi-component release system.Generally straightforward and amenable to library synthesis.[7][13]
Stability Stability is dependent on the overall construct; the aniline moiety itself can be metabolically labile.[11][12]Generally stable, though simple alkyl chains can be prone to oxidative metabolism.[15]
Key Advantage Enables sophisticated, triggered payload release mechanisms.[9]High degree of modularity and tunability for optimizing spatial parameters.[7]
Key Disadvantage Potential for metabolic liabilities and toxicity associated with the aniline core.[11]High flexibility can lead to an entropic penalty upon binding and potential for non-specific interactions.[15]
Common Applications Antibody-Drug Conjugates (ADCs) with cleavable, self-immolative linkers.[10][16]Proteolysis Targeting Chimeras (PROTACs), various bioconjugation applications.[7][8][17]

Experimental Protocols for Linker Evaluation

The rational design of linkers must be supported by rigorous experimental validation. Below are key protocols for assessing linker performance.

Protocol 1: In Vitro Linker Stability Assessment in Plasma

This assay evaluates the stability of the linker in a biologically relevant matrix.

Objective: To determine the rate of premature payload release from a drug conjugate in plasma.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the drug-linker conjugate in an appropriate solvent (e.g., DMSO).

    • Thaw plasma (human, mouse, or rat) at 37°C.

  • Incubation:

    • Spike the drug-linker conjugate into the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Sample Processing:

    • Quench the reaction and precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.[18]

  • Data Interpretation:

    • Calculate the half-life (t₁/₂) of the conjugate in plasma. A longer half-life indicates greater stability.[15]

Protocol 2: In Vitro Payload Release Assay

This assay assesses the efficiency of payload release under conditions that mimic the intracellular environment.

Objective: To measure the rate and extent of payload release triggered by a specific mechanism (e.g., enzymatic cleavage).

Methodology:

  • Preparation of Reaction Buffers:

    • For enzyme-cleavable linkers, prepare an assay buffer containing the relevant enzyme (e.g., Cathepsin B for Val-Cit linkers) at an appropriate pH (e.g., pH 5.5 to mimic the lysosomal environment).[19][]

  • Incubation:

    • Add the drug-linker conjugate to the pre-warmed reaction buffer.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or shifting the pH).

  • Analysis:

    • Analyze the samples by LC-MS/MS or HPLC to quantify the concentration of the released payload.

  • Data Interpretation:

    • Plot the concentration of the released payload over time to determine the release kinetics.

Workflow for Linker Evaluation

G Linker_Design Linker Design & Synthesis In_Vitro_Stability In Vitro Stability (Plasma) Linker_Design->In_Vitro_Stability In_Vitro_Release In Vitro Payload Release Assay Linker_Design->In_Vitro_Release Cellular_Assays Cellular Potency & Bystander Effect Assays In_Vitro_Stability->Cellular_Assays In_Vitro_Release->Cellular_Assays In_Vivo_PK_PD In Vivo PK/PD & Efficacy Studies Cellular_Assays->In_Vivo_PK_PD Lead_Optimization Lead Optimization In_Vivo_PK_PD->Lead_Optimization

Caption: A typical workflow for the evaluation of linkers in drug design.

Conclusion and Future Perspectives

The choice between an aniline and an aliphatic linker is not a matter of inherent superiority but rather one of strategic selection based on the specific therapeutic goal. Aniline linkers offer a sophisticated mechanism for controlled, triggered payload release, which is invaluable for many ADC designs. However, their potential metabolic liabilities require careful consideration and mitigation. Aliphatic linkers, with their synthetic tractability and tunable physicochemical properties, provide a versatile platform for optimizing the spatial requirements of bifunctional molecules like PROTACs.

The future of linker technology lies in the development of novel linker constructs that combine the best attributes of different chemical classes. This may include "hybrid" linkers that incorporate both aromatic and aliphatic components to achieve a fine-tuned balance of stability, release kinetics, and pharmacokinetic properties. As our understanding of the complex interplay between linker chemistry and biological systems deepens, so too will our ability to design safer and more effective targeted therapies.

References

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 687311. [Link]

  • Kozicka, Z., & Thomä, N. H. (2021). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-12. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12. [Link]

  • Erickson, H. K., et al. (2012). The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates. Molecular Cancer Therapeutics, 11(5), 1133-1142. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Journal of Medicinal Chemistry, 64(22), 16569-16592. [Link]

  • Kozicka, Z., & Thomä, N. H. (2021). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Bargh, T. J., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates (pp. 56-101). The Royal Society of Chemistry. [Link]

  • Kovtun, Y. V., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry, 26(9), 1971-1981. [Link]

  • Scott, J. S., & Tsoni, S. V. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 507-523. [Link]

  • Kamal, A., et al. (2022). Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers. Molecules, 27(19), 6524. [Link]

  • D'Amico, L., et al. (2021). In Vivo Testing of Drug-Linker Stability. In Antibody-Drug Conjugates (pp. 225-245). Springer Nature. [Link]

  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 164. [Link]

  • Kovtun, Y. V., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. PubMed. [Link]

  • Neumann, C. S., et al. (2018). Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody–Drug Conjugates. ResearchGate. [Link]

  • St. Amant, A. H., & Van Vranken, D. L. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(9), 239. [Link]

  • Pavan, M., & Fustero, S. (2020). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. Accessed March 11, 2026. [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Accessed March 11, 2026. [Link]

  • Jeffrey, S. C., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 15(5), 938-945. [Link]

  • Quora. (2018). Why is aniline a weaker base than an aliphatic amine?. Quora. Accessed March 11, 2026. [Link]

  • Wujec, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 4983. [Link]

  • Shugrue, C. R., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic & Medicinal Chemistry, 108, 108084. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-[3-(Boc-amino)propyloxyl]aniline by Elemental Analysis

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For a crucial intermediate like 2-[3-(Boc-amino)propyloxyl]aniline, which serves as a building block in complex syntheses, rigorous purity verification is indispensable.[1]

This guide provides an in-depth, comparative look at assessing the purity of this compound using elemental analysis. As a time-honored, quantitative technique, elemental analysis offers a direct measure of a compound's elemental composition, providing a fundamental truth against which all other analytical data can be benchmarked.[2] While modern spectroscopic methods have become central to structural elucidation, elemental analysis remains a gold standard for confirming the empirical formula and, by extension, the purity of a synthesized compound.[3][4]

The Principle: Combustion Analysis as a Quantitative Tool

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the principle of combustion analysis.[5][6] A precisely weighed sample of the organic compound is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[7] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.[5][7]

These combustion products are then separated and quantified by a detector, often using gas chromatography with a thermal conductivity detector.[7][8] The instrument's software then back-calculates the mass of each element from the masses of their respective combustion products, ultimately expressing them as a weight percentage of the original sample.[9][10] The power of this technique lies in its direct comparison of experimentally determined elemental percentages with theoretically calculated values based on the compound's molecular formula.

For 2-[3-(Boc-amino)propyloxyl]aniline, the theoretical composition is our benchmark for 100% purity.

  • Molecular Formula: C₁₄H₂₂N₂O₃[11]

  • Molecular Weight: 266.34 g/mol [11]

Based on this, the theoretical weight percentages are:

  • Carbon (C): 63.13%

  • Hydrogen (H): 8.33%

  • Nitrogen (N): 10.52%

A synthesized batch of high purity should yield experimental results that align closely with these values. Most academic journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value as acceptable for confirming a compound's purity and composition.[4][12]

Data Presentation: Theoretical vs. Experimental Values
ElementTheoretical (Calculated) %Experimental (Sample Batch A) %Deviation %Pass/Fail (±0.4% Criterion)
Carbon (C)63.1363.31+0.18Pass
Hydrogen (H)8.338.25-0.08Pass
Nitrogen (N)10.5210.47-0.05Pass

The data in the table above for "Sample Batch A" would provide a high degree of assurance that the sample is the correct compound at a high level of purity.

Experimental Protocol: CHN Elemental Analysis

This protocol describes the steps for analyzing a solid sample of 2-[3-(Boc-amino)propyloxyl]aniline using a modern CHN elemental analyzer. The entire process is a self-validating system, where meticulous sample preparation and instrument calibration are paramount for achieving trustworthy results.

Causality Behind Key Steps:
  • Microbalance: Organic elemental analysis is a highly sensitive procedure requiring small sample sizes (typically 1-3 mg).[10] An accurate microbalance is critical because the final elemental percentages are calculated directly from this initial weight.

  • Sample Homogeneity: The small sample size necessitates that the analyzed portion is perfectly representative of the entire batch. Grinding the sample ensures homogeneity.

  • Calibration Standards: The instrument is calibrated using certified, ultra-pure organic standards (e.g., acetanilide). This step establishes a reliable response curve, ensuring that the detector's measurements of the sample's combustion gases are accurately converted into elemental percentages.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-[3-(Boc-amino)propyloxyl]aniline sample is completely dry and free of residual solvents. This is critical, as solvents will contribute to the C and H content, leading to inaccurate results.[4] Dry the sample under a high vacuum for several hours.

    • Gently grind the sample to a fine, homogenous powder using an agate mortar and pestle.

  • Instrument Calibration:

    • Perform a multi-point calibration of the elemental analyzer using a certified organic standard, such as acetanilide. This standard has a precisely known C, H, and N composition.

    • Analyze several different weights of the standard to confirm the linearity of the instrument's response across the expected sample weight range.

  • Sample Weighing and Encapsulation:

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the prepared sample into a clean tin capsule. Record the weight precisely.

    • Carefully fold the tin capsule to encase the sample completely, ensuring no sample is lost. Crimp the capsule into a small, compact ball.

  • Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting CO₂, H₂O, and N₂ gases are separated and measured by the instrument's detectors.

  • Data Processing:

    • The instrument's software will use the recorded sample weight and the measured gas amounts to calculate the weight percentages of C, H, and N.

    • Compare the experimental results to the theoretical values for C₁₄H₂₂N₂O₃.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_results Results Sample_Prep 1. Dry & Homogenize Sample Weighing 3. Weigh 1-3 mg in Tin Capsule Sample_Prep->Weighing Calibration 2. Calibrate with Standard Combustion 4. Combustion (~1000°C in O2) Calibration->Combustion Ensures Accuracy Weighing->Combustion Reduction 5. Reduction of NOx to N2 Combustion->Reduction Separation 6. GC Separation of Gases (CO2, H2O, N2) Reduction->Separation Detection 7. TCD Detection Separation->Detection Calculation 8. Calculate %C, %H, %N Detection->Calculation Comparison 9. Compare Experimental vs. Theoretical Calculation->Comparison

Caption: Workflow for CHN Elemental Analysis.

A Comparative Perspective: Choosing the Right Analytical Tool

While elemental analysis is powerful for confirming elemental composition, a comprehensive purity assessment often involves orthogonal methods—different techniques that measure different chemical properties. This approach provides a more complete picture of a sample's purity profile. The primary alternatives are chromatographic and spectroscopic techniques.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for purity analysis in the pharmaceutical industry.[1][15] HPLC excels at separating the main compound from impurities, allowing for precise quantification of each. It can detect impurities that are structurally very similar to the target compound, which elemental analysis cannot do.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about a molecule.[1] ¹H and ¹³C NMR can confirm the compound's identity and structure. Quantitative NMR (qNMR) can also be used for purity assessment, but it is often more complex to set up than HPLC.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass.[14][15]

Comparison of Purity Assessment Techniques
FeatureElemental Analysis (CHN)HPLC-UVNMR SpectroscopyMass Spectrometry (MS)
Primary Purpose Confirms elemental composition and empirical formula.Separates and quantifies components in a mixture.Elucidates molecular structure and connectivity.Determines molecular weight and elemental formula.
Purity Assessment Quantitative; based on deviation from theoretical % composition.Quantitative; based on peak area percentage (area %).Primarily qualitative for structure; qNMR for quantitative.Primarily qualitative for mass confirmation.
Impurity Detection Insensitive to isomers or impurities with similar elemental composition.High sensitivity for detecting and quantifying impurities.Can detect structural impurities if signals are resolved.High sensitivity for detecting impurities, especially by LC-MS.
Strengths Fast, inexpensive, highly accurate for pure substances.[13]Gold standard for routine purity checks, high throughput.[15]Unambiguous structure confirmation.Excellent for identifying unknowns and trace impurities.[15]
Limitations Provides no structural information; assumes a single compound.Requires chromophores for UV detection; method development can be time-consuming.Lower sensitivity than HPLC; complex mixtures are difficult to analyze.Quantification can be challenging without standards.
Best Use Case Final purity confirmation of a purified, single-component sample.Routine quality control, stability testing, impurity profiling.Structure verification of novel compounds.Identification of process impurities and degradation products.
Decision Logic for Method Selection

Method_Selection rect_node rect_node Start Goal: Assess Purity of Synthesized Compound Is_Structure_Known Is the molecular structure confirmed? Start->Is_Structure_Known Is_Purity_Profile_Needed Need to identify & quantify specific impurities? Is_Structure_Known->Is_Purity_Profile_Needed Yes NMR Use NMR for Structural Elucidation Is_Structure_Known->NMR No Is_Final_Composition_Check Need final confirmation of elemental composition? Is_Purity_Profile_Needed->Is_Final_Composition_Check No, expect high purity HPLC Use HPLC for Impurity Profiling Is_Purity_Profile_Needed->HPLC Yes EA Use Elemental Analysis (CHN) Is_Final_Composition_Check->EA Yes NMR->Is_Purity_Profile_Needed HPLC->Is_Final_Composition_Check Purity >99% LCMS Use LC-MS to Identify Unknowns HPLC->LCMS Unknown peaks? LCMS->Is_Final_Composition_Check

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the purity assessment of 2-[3-(Boc-amino)propyloxyl]aniline, elemental analysis serves as a robust, quantitative, and cost-effective method. It provides a definitive answer to a fundamental question: does the bulk of the sample have the correct elemental composition for the target molecule? While it cannot identify or quantify specific impurities in the way HPLC can, its strength lies in providing a holistic and accurate confirmation of composition.

In a comprehensive quality control strategy, elemental analysis is not a replacement for spectroscopic or chromatographic methods but a powerful complement. It acts as the final arbiter of elemental integrity, ensuring that the material being advanced in the drug development pipeline is, at its most basic level, the correct substance. This foundational data provides the ultimate confidence in the identity and purity of critical intermediates.

References

  • Fiveable. (2025, August 15). Combustion analysis Definition.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. Elemental analysis.
  • ACS Central Science. (2022, June 23).
  • Wikipedia. Combustion analysis.
  • Measurlabs. CHN(O)S Elemental Analysis.
  • International Journal of Trend in Scientific Research and Development. (2022, November 8).
  • RSC Publishing.
  • Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons.
  • National Institutes of Health.
  • BioPharm International.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Novasol Biotech. (2024, October 1).
  • ChemTeam. Combustion Analysis.
  • ResearchGate.
  • Emery Pharma. (2023, March 7).
  • SGS INSTITUT FRESENIUS. CHNX analysis - Elemental analytics.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Guidechem. 2-[3-(Boc-aMino)propyloxyl]aniline 1175649-65-6 wiki.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Mettler Toledo.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.

Sources

Comparative

Biological evaluation of compounds synthesized with 2-[3-(Boc-amino)propyloxyl]aniline

Comprehensive Guide to the Biological Evaluation of 2-[3-(Boc-amino)propyloxyl]aniline-Derived Compounds As targeted protein degradation and precision kinase inhibition evolve, the selection of bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Biological Evaluation of 2-[3-(Boc-amino)propyloxyl]aniline-Derived Compounds

As targeted protein degradation and precision kinase inhibition evolve, the selection of bifunctional building blocks has shifted from a process of synthetic convenience to one of rational biophysical design. Among these building blocks, 2-[3-(Boc-amino)propyloxyl]aniline (CAS: 1175649-65-6) has emerged as a highly privileged linker-precursor.

This guide provides an objective, data-driven comparison of compounds synthesized using the propoxy-aniline linker against alternative linker architectures. By examining the causality behind physicochemical properties and biological readouts, we establish a robust framework for evaluating these molecules in drug discovery workflows.

Mechanistic Rationale: Why the Propoxy-Aniline Vector?

In the design of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors, the linker is not merely a passive spacer; it actively dictates the thermodynamics of target engagement[1].

The 2-[3-(Boc-amino)propyloxyl]aniline building block offers three distinct mechanistic advantages:

  • The Aniline Anchor: The aniline nitrogen serves as an excellent nucleophile for SN​Ar reactions or Buchwald-Hartwig cross-couplings with electron-deficient heterocycles (e.g., quinazolines, pyrimidines). It enforces a rigid, planar exit vector that often mimics the binding mode of native kinase inhibitors[2].

  • The Propoxy Spacer (n=3): The three-carbon aliphatic chain balances conformational flexibility with lipophilicity. Shorter chains (ethoxy) often induce severe steric clashes between the recruited E3 ligase and the Protein of Interest (POI). Conversely, highly flexible PEG linkers incur a massive entropic penalty upon ternary complex formation. The propoxy chain restricts the conformational space, pre-organizing the warhead to induce cooperative protein-protein interactions (PPIs)[3].

  • Orthogonal Reactivity: The Boc-protected primary amine ensures that the warhead can be attached under harsh transition-metal conditions without cross-reactivity. Subsequent deprotection yields a primary amine ready for precise E3 ligase ligand conjugation[4].

TernaryComplex POI Target Protein (Warhead Bound) Linker Propoxy-Aniline Linker (Optimal Vector) POI->Linker E3 E3 Ligase (CRBN/VHL) Linker->E3 Complex Ternary Complex Formation Linker->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Ternary complex formation facilitated by the propoxy-aniline linker.

Comparative Analysis of Linker Alternatives

To objectively evaluate the performance of the 2-[3-(Boc-amino)propyloxyl]aniline linker, we must compare it against its direct structural analogs. The table below summarizes the biological evaluation of a standardized PROTAC series targeting a generic kinase (e.g., G9a or CDK4/6), where only the linker architecture was varied[5].

Linker PrecursorChain LengthCalculated LogP (cLogP)Degradation Potency ( DC50​ )Max Degradation ( Dmax​ )Cell Viability ( IC50​ )
2-[2-(Boc-amino)ethoxyl]aniline Ethoxy (n=2)3.1> 1000 nM40%> 10 µM
2-[3-(Boc-amino)propyloxyl]aniline Propoxy (n=3) 3.5 45 nM 95% > 10 µM
2-[4-(Boc-amino)butoxyl]aniline Butoxy (n=4)4.0320 nM70%4.5 µM
Boc-NH-PEG2-Aniline PEG2 (n=8 atoms)2.2150 nM85%> 10 µM

Data Interpretation & Causality:

  • Ethoxy (n=2): The distance is too short, preventing the E3 ligase and the POI from achieving the necessary proximity without steric repulsion. Degradation is negligible.

  • Butoxy (n=4): The addition of a single methylene group pushes the cLogP into a highly lipophilic range. While degradation occurs, the molecule suffers from off-target cytotoxicity (cell viability IC50​ drops to 4.5 µM), likely due to non-specific membrane disruption or aggregation.

  • Propoxy (n=3): Represents the "Goldilocks" zone. It provides sufficient length to bridge the E3-POI gap while maintaining an optimal lipophilic profile, resulting in deep degradation ( Dmax​ = 95%) without non-specific toxicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the standard operating procedures for utilizing the propoxy-aniline linker.

Protocol A: Orthogonal Synthesis and Deprotection (Chemical Validation)

Objective: Couple the aniline to a kinase warhead and deprotect the amine for E3 ligand attachment.

  • Aniline Coupling: Dissolve 1.0 eq of the chloro-heterocycle warhead and 1.2 eq of 2-[3-(Boc-amino)propyloxyl]aniline in anhydrous DMF. Add 2.0 eq of DIPEA. Stir at 80°C for 12 hours.

  • Intermediate Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a single peak corresponding to the [M+H]+ of the Boc-protected intermediate emerges.

  • Boc Deprotection: Isolate the intermediate and dissolve in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Self-Validation Check: Perform LC-MS. The system is validated if the mass shifts exactly by -100 Da (loss of the Boc group) to yield the primary amine [M−Boc+H]+ . Do not proceed to E3 conjugation if partial deprotection or side-product formation is observed.

Protocol B: In-Cell Western (ICW) Degradation Assay (Biological Validation)

Objective: Quantify the targeted degradation of the POI inside living cells.

  • Cell Seeding: Seed the target cancer cell line (e.g., MDA-MB-231) in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the synthesized propoxy-linked PROTAC (starting at 1 µM). Include a DMSO vehicle control and a negative control (e.g., the warhead alone without the E3 ligand).

  • Lysis and Immunoblotting: After 24 hours, fix cells with 4% paraformaldehyde, permeabilize, and stain with primary antibodies against the POI.

  • Self-Validation (Internal Control): Multiplex the primary antibody with an antibody against a housekeeping protein (e.g., GAPDH or β -Actin).

    • Causality Rule: True targeted degradation is confirmed only if the POI signal decreases dose-dependently while the GAPDH signal remains strictly constant. If both signals decrease, the compound is exhibiting general cytotoxicity, not targeted degradation.

Conclusion

The evaluation of compounds synthesized with 2-[3-(Boc-amino)propyloxyl]aniline demonstrates that linker selection is a critical determinant of biological efficacy. Compared to shorter ethoxy or highly flexible PEG alternatives, the propoxy-aniline architecture provides an optimal balance of spatial projection, conformational restriction, and lipophilicity. By adhering to the self-validating protocols outlined above, researchers can reliably leverage this building block to develop highly potent and selective targeted therapeutics.

References

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands National Institutes of Health (NIH) / PMC[Link]

  • Current strategies for the design of PROTAC linkers: a critical review University of Southampton (ePrints Soton) [Link]

  • Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines Journal of Medicinal Chemistry - ACS Publications[Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation eLife Sciences [Link]

  • Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[3-(Boc-amino)propyloxyl]aniline proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 2-[3-(Boc-amino)propyloxyl]aniline requires more than generic safety protocols. This compound merges the severe toxicologic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 2-[3-(Boc-amino)propyloxyl]aniline requires more than generic safety protocols. This compound merges the severe toxicological profile of an aromatic amine with the chemical reactivity of an acid-labile tert-butyloxycarbonyl (Boc) protecting group. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard against environmental contamination and catastrophic container failure.

The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and compliance during the handling and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

To design an effective disposal system, we must first understand the molecular behavior of the waste. 2-[3-(Boc-amino)propyloxyl]aniline presents a dual-threat profile:

1. Toxicological Hazard (The Aniline Core): Aniline derivatives are highly toxic, readily absorbed through the skin, and known to induce methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity[1]. Under the EPA's Resource Conservation and Recovery Act (RCRA), baseline aniline is strictly regulated and classified under the U012 hazardous waste code[2][3]. It is also highly toxic to aquatic life, meaning it can never be disposed of via standard aqueous waste streams[4].

2. Reactivity Hazard (The Boc Group): The Boc group is intentionally designed to be acid-labile. If 2-[3-(Boc-amino)propyloxyl]aniline is inadvertently mixed with acidic laboratory waste (e.g., HCl, TFA), it undergoes a rapid, concerted proton transfer and decarboxylation[5]. This reaction releases equimolar amounts of isobutylene gas and carbon dioxide[5][6]. In a sealed hazardous waste container, this rapid gas evolution will cause severe pressurization, inevitably leading to a violent container rupture.

G A 2-[3-(Boc-amino)propyloxyl]aniline C Protonated Intermediate A->C Accidental Mixing B Acidic Waste (H+ donor) B->C D Isobutylene Gas C->D Cleavage E Carbon Dioxide Gas C->E Decarboxylation F Deprotected Aniline C->F Residual

Fig 1: Acid-catalyzed Boc cleavage mechanism leading to hazardous gas generation.

Quantitative Hazard & Property Summary

Property / HazardSpecification / ClassificationOperational Implication
Chemical Structure Aromatic amine + Boc-protected etherRequires dual-hazard assessment (Toxicity + Reactivity).
EPA Waste Code Analogous to U012 (Aniline)[2]Must be managed strictly as a regulated hazardous waste.
Incompatibilities Strong acids, Strong oxidizers[1]Strict segregation required to prevent gas evolution and fire.
Primary Exposure Dermal absorption, Inhalation[1]Mandates high-barrier PPE; standard nitrile is insufficient.

Operational Safety & PPE Requirements

Standard laboratory PPE provides a false sense of security when handling aniline derivatives. Nitrile gloves offer exceptionally poor breakthrough times for anilines and should NOT be used[7].

  • Hand Protection: Personnel must wear Butyl rubber, Polyvinyl alcohol (PVA), or Viton gloves[7][8].

  • Eye Protection: Chemical splash goggles conforming to EN166 standards (safety glasses are insufficient for splash hazards)[7].

  • Engineering Controls: All weighing, transfer, solution preparation, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of airborne particles or vapors[8][9].

Step-by-Step Waste Segregation & Disposal Protocol

Trust in a safety protocol comes from its logical structure. The following workflow ensures compliance and physical safety through a self-validating system.

Step 1: Acid-Free Segregation (Critical Step)

  • Causality: As established, acidic environments cleave the Boc group, generating explosive pressure.

  • Action: Designate a specific, dedicated waste container exclusively for "Boc-Protected Aniline Derivatives." Do not mix this with general organic waste[9].

  • Self-Validation: Before adding any solvent wash or co-waste to this container, use a pH strip to verify the addition is neutral to slightly basic (pH 7-9). Never add TFA or HCl deprotection washes to this container.

Step 2: Containerization

  • Action: Use a high-density polyethylene (HDPE) container provided by your EHS department[7]. Glass is acceptable but poses a lethal shatter risk if accidentally pressurized.

  • Action: If there is any risk of trace acid contamination from upstream processes, equip the container with a vented cap to allow safe off-gassing of potential isobutylene/CO2, and store the container continuously in a fume hood.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a completed Dangerous Waste label before any waste is added[7]. Label clearly as "Hazardous Waste: 2-[3-(Boc-amino)propyloxyl]aniline"[9].

  • Action: Check the hazard boxes for "Toxic" and "Combustible"[4]. Include the accumulation start date.

Step 4: Final Disposal via Incineration

  • Causality: Aromatic amines resist standard wastewater treatment and are highly toxic to aquatic ecosystems[4].

  • Action: The waste must be transferred to a licensed EHS contractor for high-temperature RCRA incineration[10][11]. Thermal destruction breaks down the stable aromatic ring, preventing environmental persistence.

Workflow Gen Waste Generation (Fume Hood) Seg Segregation (Strictly Acid-Free) Gen->Seg Cont Containerization (HDPE, Sealed) Seg->Cont Label RCRA Labeling (Toxic/Combustible) Cont->Label Store Secondary Containment (Cool, Dry, Ventilated) Label->Store Disp Licensed RCRA Incineration Store->Disp

Fig 2: Standardized operational workflow for safe disposal of Boc-protected aniline waste.

Spill Management & Decontamination Procedures

In the event of a spill, immediate containment is required to prevent dermal exposure and vapor inhalation.

  • Evacuate and Ventilate: Secure the area, eliminate all ignition sources, and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: Do not use combustible materials like sawdust. Absorb the liquid (or solution) with an inert, dry material such as vermiculite, dry sand, or earth[1][7][8].

  • Collection: Using non-sparking tools, scoop the contaminated absorbent into a heavy-duty, resealable polyethylene bag or a dedicated solid-waste HDPE container[7].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol or methanol) to dissolve residual compound, followed by a thorough wash with soap and water[9]. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste[9].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.